3-Ethyl-4-fluorobenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1112179-03-9 |
|---|---|
Molecular Formula |
C9H10FNO |
Molecular Weight |
167.18 g/mol |
IUPAC Name |
3-ethyl-4-fluorobenzamide |
InChI |
InChI=1S/C9H10FNO/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H2,11,12) |
InChI Key |
HJCCFLULVUJAPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)N)F |
Origin of Product |
United States |
Foundational & Exploratory
3-Ethyl-4-fluorobenzamide CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-4-fluorobenzamide, a substituted benzamide of interest in chemical and pharmaceutical research. Due to the limited publicly available data on this specific compound, this document compiles its confirmed chemical identifiers and presents a putative synthesis protocol based on established amide coupling methodologies. Furthermore, potential biological activities are discussed in the context of structurally related benzamide derivatives. This guide aims to serve as a foundational resource for researchers initiating studies on this compound.
Chemical Identifiers and Physical Properties
| Identifier | Value |
| CAS Number | 1112179-03-9 |
| Molecular Formula | C₉H₁₀FNO |
| Molecular Weight | 167.18 g/mol |
| IUPAC Name | This compound |
| SMILES | CCC1=CC(=C(C=C1)F)C(=O)N |
Table 1: Chemical Identifiers for this compound
Proposed Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is not publicly documented. However, based on general and well-established methods for the synthesis of N-substituted benzamides, a plausible route involves the amide coupling of 3-ethyl-4-fluorobenzoic acid and a suitable amine source. A proposed laboratory-scale synthesis is detailed below.
Reaction: Amide coupling of 3-ethyl-4-fluorobenzoic acid with ammonia.
Reagents and Materials:
-
3-ethyl-4-fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Methodology:
-
Activation of the Carboxylic Acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethyl-4-fluorobenzoic acid (1 equivalent) in anhydrous dichloromethane. Add a catalytic amount of anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent in vacuo to yield the crude 3-ethyl-4-fluorobenzoyl chloride.
-
Amidation: Dissolve the crude acyl chloride in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add an ammonia solution (2-3 equivalents) to the stirred acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Workup and Purification: Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Potential Biological Activities and Research Context
Direct studies on the biological activity of this compound are not currently available in the scientific literature. However, the benzamide scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. The introduction of substituents, such as ethyl and fluoro groups, can significantly modulate the pharmacological profile.
General Activities of Substituted Benzamides:
-
Antifungal and Insecticidal Agents: Many N-substituted benzamides have been investigated for their potential as agrochemicals. The specific substitution pattern on the aromatic ring can lead to potent and selective activity against various fungal and insect species.
-
Pharmacological Activities: In medicinal chemistry, the benzamide moiety is found in drugs with diverse therapeutic applications, including antipsychotics, antiemetics, and prokinetics. The nature and position of substituents are critical for receptor binding and pharmacological effect. The presence of a fluorine atom can often enhance metabolic stability and binding affinity to target proteins.
Given the structural features of this compound, it is plausible that this compound could be investigated for similar activities. Research in this area would likely begin with broad biological screening to identify any potential "hits," which could then be followed by more focused studies to elucidate the mechanism of action and structure-activity relationships.
Conclusion
This compound is a chemical entity with confirmed basic identifiers but a notable absence of detailed experimental data in the public domain. This guide provides a foundational starting point for researchers by summarizing its known properties and proposing a viable synthetic route. The discussion on potential biological activities, based on the broader class of substituted benzamides, is intended to stimulate further investigation into the properties and applications of this compound. Future experimental work is necessary to fully characterize its chemical, physical, and biological profile.
3-Ethyl-4-fluorobenzamide: An Uncharted Territory in Drug Discovery
Despite a thorough review of scientific literature and patent databases, there is currently no publicly available information on the mechanism of action, biochemical targets, or specific biological activity of 3-Ethyl-4-fluorobenzamide. This indicates that the compound is likely a novel chemical entity that has not yet been characterized in biological systems, or any research conducted remains proprietary and unpublished.
While information on the specific compound of interest is absent, the broader class of fluorobenzamide derivatives has been a subject of investigation in medicinal chemistry, with various analogues exhibiting a range of biological activities. This suggests that this compound could potentially possess interesting pharmacological properties, but without experimental data, any discussion of its mechanism of action would be purely speculative.
The Landscape of Fluorobenzamide Derivatives in Research
Research into structurally related compounds offers a glimpse into the potential, albeit unconfirmed, areas of activity for this compound. For instance, the structurally similar compound, 3-Bromo-N-ethyl-4-fluorobenzamide, has been investigated for its potential as an enzyme inhibitor, as well as for its anticancer and anti-inflammatory properties. Other fluorobenzamide derivatives have been explored as cytotoxic prodrugs for cancer therapy and serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Furthermore, the benzamide scaffold is a common feature in a multitude of biologically active molecules, targeting a diverse array of proteins. Published research on various benzamide and arylcarboxamide derivatives highlights their potential as:
-
Anti-tumor agents
-
Bromodomain and Extra-Terminal domain (BET) protein inhibitors, such as BRD4
-
Muscarinic M1 receptor antagonists
-
Pesticides
-
Anti-tubercular agents
This diverse range of activities underscores the versatility of the benzamide chemical motive in drug design. However, it is crucial to emphasize that the biological effects of a molecule are highly dependent on its specific three-dimensional structure and the nature and position of its functional groups. Therefore, the activities of these related compounds cannot be directly extrapolated to this compound.
Future Directions and the Path Forward
The absence of data on this compound presents an opportunity for new research. To elucidate its potential mechanism of action, a systematic investigation would be required. A standard workflow for such an investigation is outlined below.
Figure 1. A generalized experimental workflow for characterizing the mechanism of action of a novel compound like this compound.
Experimental Protocols:
A comprehensive investigation would involve a series of established experimental protocols:
-
High-Throughput Screening (HTS): The compound would be tested against a large panel of known biological targets (e.g., enzymes, receptors, ion channels) to identify potential interactions.
-
Phenotypic Screening: The effect of the compound on the behavior of cells or whole organisms would be observed to identify a potential therapeutic area.
-
Target Identification and Validation: Once a "hit" is identified from screening, techniques such as affinity chromatography-mass spectrometry or computational docking studies would be employed to identify the specific protein target.
-
Biochemical and Biophysical Assays: Quantitative assays would be performed to determine the potency and binding kinetics of the compound with its target. This would involve generating data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).
-
Cell-Based Assays: The effect of the compound on cellular signaling pathways downstream of the identified target would be investigated using techniques like Western blotting, reporter gene assays, or immunofluorescence.
-
In Vivo Models: The efficacy, pharmacokinetics, and toxicology of the compound would be evaluated in animal models of disease.
An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Ethyl-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the molecular structure and conformational properties of 3-Ethyl-4-fluorobenzamide. While specific experimental data for this compound is not extensively available in public repositories, this document extrapolates known structural information from closely related analogs and outlines the established experimental and computational methodologies for its comprehensive characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing a foundational understanding of the key structural features of this molecule and the protocols required for its empirical and theoretical analysis.
Introduction
This compound belongs to the class of substituted benzamides, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The conformational flexibility of the benzamide moiety, particularly the orientation of the amide group relative to the aromatic ring, plays a crucial role in its interaction with biological targets. The presence of an ethyl group at the 3-position and a fluorine atom at the 4-position introduces specific steric and electronic effects that influence the molecule's overall shape, polarity, and potential for intermolecular interactions. Understanding the three-dimensional structure and preferred conformations of this compound is therefore essential for rational drug design and the development of novel therapeutics.
Molecular Structure and Identification
The fundamental identification and structural properties of this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1112179-03-9 | [1] |
| Molecular Formula | C9H10FNO | Calculated |
| Molecular Weight | 167.18 g/mol | Calculated |
| SMILES | CCC1=C(C=CC(=C1)C(=O)N)F | N/A |
Conformational Analysis
The conformation of this compound is primarily determined by the rotational barriers around several key single bonds. The most significant of these is the rotation around the C(aryl)-C(O) bond, which dictates the orientation of the amide plane relative to the benzene ring. Additionally, rotation around the C(aryl)-C(ethyl) bond and the C-C bond within the ethyl group contribute to the overall conformational landscape.
Key Torsional Angles
The primary determinant of the overall shape of this compound is the dihedral angle (τ) between the plane of the phenyl ring and the plane of the amide group. For benzamides, this torsion is influenced by the electronic interplay between the carbonyl group and the aromatic system, as well as steric hindrance from ortho-substituents. In the case of this compound, the ethyl group at the 3-position is expected to have a moderate steric influence on the preferred conformation.
A diagram illustrating the key rotational bonds influencing the conformation is provided below.
Predicted Conformational Preferences
Based on studies of related benzamides, it is predicted that the amide group of this compound will not be perfectly coplanar with the benzene ring due to the steric influence of the 3-ethyl group. A slightly twisted conformation is expected to be the most stable. The ethyl group itself will have multiple low-energy conformations due to rotation around the C(aryl)-C(ethyl) and C-C bonds.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Method |
| LogP | ~2.0 | Computational (e.g., XLogP3) |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | Computational |
| Hydrogen Bond Donors | 1 (from -NH2) | N/A |
| Hydrogen Bond Acceptors | 1 (from C=O) | N/A |
| Rotatable Bonds | 2 | N/A |
Experimental Protocols for Structural Elucidation
The definitive determination of the molecular structure and conformation of this compound would rely on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by computational modeling.
Synthesis
A plausible synthetic route to this compound would involve the amidation of 3-ethyl-4-fluorobenzoic acid or its corresponding acyl chloride. A general workflow for its synthesis and characterization is depicted below.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise information about the solid-state conformation of a molecule, including bond lengths, bond angles, and torsional angles.
Protocol:
-
Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data.
Expected Data from X-ray Crystallography (based on analogs):
| Parameter | Expected Value |
| C(aryl)-C(O) Bond Length | ~1.49 Å |
| C=O Bond Length | ~1.23 Å |
| C-N Bond Length | ~1.33 Å |
| C(aryl)-C(ethyl) Bond Length | ~1.51 Å |
| C(aryl)-F Bond Length | ~1.36 Å |
| C(aryl)-C(O)-N Bond Angle | ~117° |
| O=C-N Bond Angle | ~123° |
| C(aryl)-C(aryl)-C(ethyl) Bond Angle | ~121° |
| C(aryl)-C(aryl)-F Bond Angle | ~119° |
| C(aryl)-C(aryl)-C(O)-N Dihedral Angle | 15-30° |
NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution-state conformation and dynamics of molecules.
Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1D NMR (1H, 13C, 19F): These experiments provide information about the chemical environment of the different nuclei and can be used to confirm the molecular structure.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between different nuclei, aiding in the complete assignment of the NMR signals.
-
NOESY/ROESY: Nuclear Overhauser Effect (NOE) experiments provide information about through-space proximity of protons. This data is crucial for determining the relative orientation of different parts of the molecule in solution, such as the conformation of the ethyl group and the orientation of the amide protons relative to the aromatic ring.
Computational Modeling
In the absence of experimental data, computational methods can provide valuable insights into the conformational preferences of this compound.
Protocol:
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. This is typically done using molecular mechanics force fields.
-
Geometry Optimization and Energy Calculation: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate structures and relative energies.
-
Population Analysis: The relative energies of the optimized conformers can be used to calculate their Boltzmann populations at a given temperature, providing an understanding of the predominant conformations.
-
Spectra Prediction: Computational methods can also be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data for validation.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and conformational analysis of this compound. While direct experimental data for this specific molecule is limited, by drawing upon information from analogous structures and outlining established experimental and computational protocols, this document serves as a foundational resource for researchers. The methodologies described herein, including synthesis, X-ray crystallography, NMR spectroscopy, and computational modeling, represent the standard approaches for the complete structural elucidation of small organic molecules. A thorough understanding of the three-dimensional properties of this compound will be critical for any future efforts in leveraging this compound in drug discovery and materials science.
References
An In-depth Technical Guide to the Solubility and Stability of 3-Ethyl-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3-Ethyl-4-fluorobenzamide is a novel compound with limited publicly available data. This guide provides a predictive assessment of its physicochemical properties based on structurally related analogs and outlines standard experimental protocols for its comprehensive characterization.
Executive Summary
The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance and shelf-life. Poor aqueous solubility can impede absorption and bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products. This technical guide offers a predictive overview of the core physicochemical properties of this compound and provides detailed experimental protocols to definitively determine its solubility and stability profiles. The methodologies described herein are aligned with international regulatory guidelines and are intended to support drug discovery and development programs.
Predicted Physicochemical Properties of this compound
The chemical structure of this compound suggests it is a small molecule with moderate lipophilicity. Predictions of its key properties are summarized below, based on analogs such as 4-fluorobenzamide and N-ethyl-4-fluorobenzamide.
| Property | Predicted Value/Characteristic | Rationale / Structural Contribution |
| Molecular Formula | C₉H₁₀FNO | Based on chemical structure. |
| Molecular Weight | 167.18 g/mol | Calculated from the molecular formula. |
| Polarity | Moderately Polar | The benzamide group contributes polar characteristics (hydrogen bond donors and acceptors), while the ethyl group adds nonpolar character. |
| Aqueous Solubility | Low to Moderate | The amide group can engage in hydrogen bonding with water, but the aromatic ring and ethyl group will limit aqueous solubility. Solubility is expected to be pH-dependent due to the weakly basic nature of the amide. |
| Organic Solvent Solubility | High | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and acetone. |
| pKa | Weakly Basic | The lone pair of electrons on the amide nitrogen can be protonated, but amides are generally very weak bases. |
| LogP | 1.5 - 2.5 (Predicted) | The combination of the fluorophenyl ring and the ethyl group suggests a moderate octanol-water partition coefficient. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for formulation development and biopharmaceutical classification. The following are standard protocols for characterizing the solubility of a novel compound like this compound.
Thermodynamic (Equilibrium) Solubility
This method determines the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard.[1]
Protocol:
-
Add an excess amount of this compound to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial.
-
Agitate the suspension at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Filter the supernatant through a 0.45 µm filter to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2]
-
The experiment should be performed in triplicate.
Kinetic Solubility
This high-throughput method measures the concentration at which a compound precipitates from a stock solution when diluted into an aqueous buffer. It is commonly used in early drug discovery.
Protocol:
-
Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., pH 7.4 PBS) in a 96-well plate.
-
Monitor the solution for the appearance of precipitate using nephelometry or turbidimetry.
-
The concentration at which precipitation is first observed is reported as the kinetic solubility.
pH-Dependent Solubility Profile
This experiment is crucial for understanding how solubility will vary throughout the gastrointestinal tract.
Protocol:
-
Perform the thermodynamic solubility experiment (Section 3.1) in a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[3]
-
Plot the measured solubility as a function of pH.
-
This profile is critical for predicting oral absorption and for selecting appropriate formulation strategies.
Experimental Protocols for Stability Assessment
Stability testing ensures that an API maintains its quality, purity, and potency over time. Forced degradation studies are a key component of this assessment.[4][5]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to identify likely degradation products and establish degradation pathways.[4][5][6] These studies involve exposing the API to conditions more severe than those used in accelerated stability testing.[4] A target degradation of 5-20% is typically sought to avoid the formation of secondary degradation products.[7]
General Protocol:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to the stress conditions outlined in the table below.
-
Include a control sample stored under normal conditions.
-
At specified time points, analyze the stressed samples against the control using a stability-indicating analytical method (typically HPLC) to quantify the parent compound and detect any degradation products.[1]
Stress Conditions for Forced Degradation:
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl, room temperature or elevated (e.g., 60°C) | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, room temperature or elevated (e.g., 60°C) | To assess stability in alkaline environments. |
| Oxidation | 3% H₂O₂, room temperature | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | Solid API and solution stored at elevated temperature (e.g., 60-80°C) | To determine the impact of heat on stability. |
| Photostability | Expose solid API and solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²) | To assess sensitivity to light. |
Data Presentation
Quantitative data from solubility and stability studies should be presented in a clear and organized manner to facilitate analysis and comparison.
Table 1: Solubility of this compound in Various Media
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Purified Water | ~7.0 | 25 | Experimental Data |
| 0.1 M HCl | 1.2 | 37 | Experimental Data |
| Acetate Buffer | 4.5 | 37 | Experimental Data |
| Phosphate Buffer | 6.8 | 37 | Experimental Data |
| Phosphate Buffer | 7.4 | 37 | Experimental Data |
| Methanol | N/A | 25 | Experimental Data |
| DMSO | N/A | 25 | Experimental Data |
Table 2: Forced Degradation of this compound
| Stress Condition | Time (hours) | Assay of Parent (%) | Number of Degradants | Total Impurities (%) |
| 0.1 M HCl (60°C) | 24 | Experimental Data | Experimental Data | Experimental Data |
| 0.1 M NaOH (RT) | 24 | Experimental Data | Experimental Data | Experimental Data |
| 3% H₂O₂ (RT) | 24 | Experimental Data | Experimental Data | Experimental Data |
| Heat (80°C, Solid) | 48 | Experimental Data | Experimental Data | Experimental Data |
| Photostability (ICH Q1B) | - | Experimental Data | Experimental Data | Experimental Data |
Visualization of Experimental Workflows
Visual diagrams help clarify the logical flow of experimental protocols. The following workflows are presented in Graphviz DOT language.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. Importance of API Solubility in Freeze-Thaw Resilience – StabilityStudies.in [stabilitystudies.in]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. researchgate.net [researchgate.net]
3-Ethyl-4-fluorobenzamide: A Review of Synthetic Approaches and Postulated Properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available scientific literature concerning 3-Ethyl-4-fluorobenzamide. Notably, a direct and in-depth body of research on this specific molecule is not presently available. Therefore, this document leverages data from structurally related compounds to infer potential synthetic routes, physicochemical properties, and biological activities. All information of a speculative nature is explicitly identified.
Physicochemical Properties
Quantitative data for this compound is not readily found in the literature. The following table summarizes key physicochemical properties, with some values predicted based on computational models and data from analogous structures like 3-Amino-n-ethyl-4-fluorobenzamide[1].
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO | N/A |
| Molecular Weight | 167.18 g/mol | N/A |
| LogP | ~1.5 - 2.5 | Predicted |
| Topological Polar Surface Area (TPSA) | ~43.1 Ų | Predicted |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
| Rotatable Bonds | 2 | N/A |
Synthetic Approaches
A definitive, published synthetic protocol for this compound is currently unavailable. However, based on established methods for the synthesis of N-substituted benzamides, a plausible route can be proposed starting from 3-ethyl-4-fluorobenzoic acid.
Proposed Synthesis of this compound
A common and effective method for the synthesis of benzamides is the amidation of the corresponding carboxylic acid. This typically involves the activation of the carboxylic acid followed by reaction with an amine. In this case, the amine source would be ammonia.
dot
Caption: Proposed synthesis of this compound from 3-ethyl-4-fluorobenzoic acid.
Experimental Protocol: Hypothetical Synthesis
The following is a generalized, hypothetical experimental protocol for the synthesis of this compound based on standard laboratory procedures for benzamide synthesis.
Materials:
-
3-Ethyl-4-fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia solution (e.g., 0.5 M in dioxane or aqueous ammonia)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethyl-4-fluorobenzoic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 - 2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-ethyl-4-fluorobenzoyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of ammonia (2-3 equivalents) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford this compound.
-
Potential Biological Activity and Medicinal Chemistry Context
While no specific biological activity has been reported for this compound, the benzamide moiety is a common scaffold in medicinal chemistry. The introduction of fluorine and an ethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
The presence of a fluorine atom can enhance metabolic stability, increase binding affinity to target proteins, and alter the acidity of nearby protons. Fluorinated benzamides are found in a variety of biologically active compounds, including those with applications in oncology and as pesticides[2][3].
dot
Caption: Postulated interaction of this compound with a biological target.
The ethyl group at the 3-position may provide a lipophilic interaction within a binding pocket and influence the overall conformation of the molecule. The specific biological effects, if any, would be highly dependent on the target protein. Research on N-substituted benzamides has shown a wide range of activities, including antitumor effects[4][5].
Conclusion
This compound is a compound for which there is a notable absence of specific scientific literature. This guide has provided a speculative overview based on the established chemistry of related benzamides. A plausible synthetic route via the amidation of 3-ethyl-4-fluorobenzoic acid has been outlined, along with a hypothetical experimental protocol. The potential for biological activity is inferred from the common occurrence of the fluorobenzamide scaffold in medicinal chemistry. Further research is required to elucidate the actual properties and potential applications of this molecule.
References
- 1. chemscene.com [chemscene.com]
- 2. CN101503372A - Preparation of fluoro benzamide compound - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Biological Activity of 3-Ethyl-4-fluorobenzamide Derivatives
Disclaimer: Direct research on the biological activity of this compound derivatives is limited in publicly available literature. This guide provides a comprehensive overview of the potential biological activities of this class of compounds by examining the activities of structurally related 4-fluorobenzamide and substituted benzamide derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts in this area.
Introduction: The Benzamide Scaffold in Drug Discovery
The benzamide functional group is a prominent feature in a multitude of commercialized drugs and clinical candidates, underscoring its significance as a "privileged" scaffold in medicinal chemistry. Its ability to form key hydrogen bonding interactions with biological targets contributes to its wide range of pharmacological activities. The introduction of a fluorine atom, particularly at the 4-position of the benzoyl ring, can significantly modulate the physicochemical properties of the molecule, including its metabolic stability, binding affinity, and membrane permeability. This often leads to enhanced biological activity and an improved pharmacokinetic profile.
While the specific biological activities of this compound derivatives are not extensively documented, the analysis of structurally similar compounds suggests several potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. This guide will explore these potential activities, supported by data from related compounds, and provide generalized experimental protocols for their evaluation.
Potential Biological Activities of Substituted 4-Fluorobenzamide Derivatives
Based on the biological evaluation of analogous compounds, this compound derivatives may exhibit a range of pharmacological effects.
Anti-inflammatory and Analgesic Activity
A study on a series of 4-fluorobenzamide derivatives revealed potent anti-inflammatory and analgesic properties. Specifically, compounds incorporating an isoindoline-1,3-dione moiety demonstrated significant inhibition of edema and writhing in animal models. The 4-chlorophenyl derivative of this series was identified as a particularly promising candidate, exhibiting superior COX-2 selectivity compared to standard drugs like indomethacin and celecoxib.[1] This suggests that the 4-fluorobenzamide core can serve as a scaffold for the development of selective COX-2 inhibitors with a potentially improved gastrointestinal safety profile.[1]
The structure-activity relationship (SAR) of these compounds indicated that the nature of the substituent on the phenyl ring of the thioureido quinazolinone derivatives played a crucial role in their activity and selectivity.[1]
Anticancer Activity
Substituted benzamides have been investigated as inhibitors of various targets in cancer therapy. A comprehensive three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of benzamide derivatives as histone deacetylase 1 (HDAC1) inhibitors has provided insights into the structural requirements for potent activity.[2] The study highlighted the importance of steric and electrostatic interactions around the benzamide ring for effective binding to the HDAC1 active site.[2] This suggests that the 3-ethyl group in this compound could influence binding to such targets through steric interactions within the binding pocket.
Furthermore, a series of 4-substituted-3-nitrobenzamide derivatives were synthesized and evaluated for their anti-tumor activities against various cancer cell lines, with several compounds showing potent inhibitory effects.[3]
Other Potential Activities
The versatility of the benzamide scaffold is further demonstrated by the diverse biological activities reported for its derivatives, including:
-
Antimicrobial Activity: Certain benzamide derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4][5]
-
Vasodilative Activity: A study of twenty-two benzamide derivatives revealed that many possessed vasodilative properties, with some compounds showing potential as ATP-sensitive potassium channel openers.[6]
-
Antiplasmodial Activity: New 2-phenoxybenzamides have been synthesized and shown to have antiplasmodial activity, highlighting the potential for developing novel antimalarial agents based on the benzamide scaffold.[7]
Data Presentation: Biological Activity of Structurally Related Benzamide Derivatives
The following tables summarize the quantitative data for structurally related benzamide derivatives, providing a reference for the potential activity of this compound derivatives.
Table 1: Anti-inflammatory and Analgesic Activity of 4-Fluorobenzamide Derivatives [1]
| Compound ID | Structure | % Inhibition of Edema (at 3h) | % Writhing Protection | COX-2 Selectivity Index |
| 4b | 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide derivative with a 4-chlorophenyl substitution | 92.36 | 100 | 5.75 |
| Indomethacin | Standard NSAID | 65.64 | 74.06 | 0.27 |
| Celecoxib | Selective COX-2 Inhibitor | - | - | 4.55 |
Table 2: Anticancer Activity of 4-Substituted-3-nitrobenzamide Derivatives [3]
| Compound ID | Cancer Cell Line | GI50 (µmol/L) |
| 4a | HCT-116 | 1.904 |
| MDA-MB-435 | 2.111 | |
| HL-60 | 2.015 | |
| 4g | MDA-MB-435 | 1.008 |
| HL-60 | 1.993 |
Experimental Protocols
The following are generalized protocols for key in vitro assays to evaluate the potential biological activities of this compound derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing hematin, glutathione, and a suitable solvent for the test compounds (e.g., DMSO).
-
Procedure:
-
The test compound (at various concentrations) is pre-incubated with the enzyme (COX-1 or COX-2) in the assay buffer at room temperature for a specified time (e.g., 15 minutes).
-
The reaction is initiated by adding arachidonic acid as the substrate.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 2 minutes).
-
The reaction is terminated by adding a stop solution (e.g., a solution of HCl).
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The IC50 values (the concentration of the compound that causes 50% inhibition of the enzyme activity) are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Sulforhodamine B (SRB) Assay for Anticancer Activity
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB) solution.
-
Unbound dye is washed away with acetic acid.
-
The protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
-
Data Analysis: The GI50 (the concentration of the compound that causes 50% growth inhibition) is determined from dose-response curves.
Mandatory Visualizations
Hypothetical Drug Discovery Workflow
Caption: A hypothetical workflow for the discovery and development of this compound derivatives.
Generalized COX Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. [Synthesis and vasodilative activities of benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Predicted Spectroscopic Data for 3-Ethyl-4-fluorobenzamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3-Ethyl-4-fluorobenzamide. In the absence of experimentally acquired spectra, this document leverages computational chemistry tools to offer valuable insights for researchers, scientists, and professionals in drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are computationally predicted and intended for theoretical and research purposes.
Predicted Spectroscopic Data
The predicted spectroscopic data for this compound has been generated using established online prediction tools. The following tables summarize the key predicted values for ¹H NMR, ¹³C NMR, significant IR absorptions, and major mass spectral peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.78 | dd | 1H | H-6 (Aromatic) |
| 7.55 | m | 1H | H-2 (Aromatic) |
| 7.15 | t | 1H | H-5 (Aromatic) |
| 6.05 (broad s) | s | 1H | -NH₂ |
| 5.85 (broad s) | s | 1H | -NH₂ |
| 2.70 | q | 2H | -CH₂- (Ethyl group) |
| 1.25 | t | 3H | -CH₃ (Ethyl group) |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 169.5 | C=O (Amide) |
| 162.5 (d, J ≈ 250 Hz) | C-4 (Aromatic, C-F) |
| 133.0 (d, J ≈ 8 Hz) | C-6 (Aromatic) |
| 131.5 (d, J ≈ 3 Hz) | C-2 (Aromatic) |
| 128.0 (d, J ≈ 18 Hz) | C-3 (Aromatic, C-Ethyl) |
| 125.0 | C-1 (Aromatic, C-C=O) |
| 116.0 (d, J ≈ 21 Hz) | C-5 (Aromatic) |
| 25.0 | -CH₂- (Ethyl group) |
| 14.0 | -CH₃ (Ethyl group) |
Predicted in CDCl₃
Infrared (IR) Spectroscopy
Table 3: Predicted Significant IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong | N-H stretch (Amide) |
| 3050-3000 | Medium | C-H stretch (Aromatic) |
| 2970-2850 | Medium | C-H stretch (Aliphatic) |
| 1660 | Strong | C=O stretch (Amide I) |
| 1610 | Medium | N-H bend (Amide II) |
| 1580, 1480 | Medium | C=C stretch (Aromatic ring) |
| 1250 | Strong | C-F stretch |
Mass Spectrometry (MS)
Table 4: Predicted Major Mass Spectral Peaks for this compound
| m/z | Relative Intensity (%) | Assignment |
| 167 | 100 | [M]⁺ (Molecular Ion) |
| 152 | 80 | [M - NH₃]⁺ |
| 138 | 60 | [M - C₂H₅]⁺ |
| 123 | 40 | [M - C₂H₅ - NH]⁺ |
| 95 | 30 | [C₆H₄F]⁺ |
Computational Methodology
The spectroscopic data presented in this guide were generated using a combination of freely available online prediction tools. The following outlines the methodology for each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Prediction: The ¹H and ¹³C NMR spectra were predicted using the online tool available at --INVALID-LINK--. The chemical structure of this compound was provided as a SMILES string (CCC1=C(C=C(C=C1)C(=O)N)F). The prediction algorithm utilizes a combination of machine learning models trained on a large database of experimental spectra to estimate chemical shifts and coupling constants. The solvent for the prediction was set to Chloroform-d (CDCl₃).
Infrared (IR) Spectrum Prediction: The IR spectrum was predicted using the web-based tool provided by --INVALID-LINK--. The prediction is based on a computational model that calculates the vibrational frequencies of the molecule's functional groups. The structure of this compound was input, and the tool generated a predicted spectrum with the major absorption bands and their corresponding assignments.
Mass Spectrometry (MS) Prediction: The mass spectrum was predicted using a fragmentation prediction tool. The molecular structure of this compound was used to generate a list of potential fragment ions and their predicted relative intensities based on established fragmentation rules and patterns for similar chemical structures.
Visualizations
The following diagrams illustrate the workflow for predicting spectroscopic data and the relationship between the predicted data and the structural information of this compound.
Caption: Workflow for the computational prediction of spectroscopic data.
Caption: Relationship between spectroscopic data and structural information.
Methodological & Application
Application Notes and Protocols for 3-Ethyl-4-fluorobenzamide
Disclaimer: Limited direct experimental data is publicly available for 3-Ethyl-4-fluorobenzamide. The following protocols and data are based on structurally related compounds and general laboratory practices. Researchers should conduct their own optimization and validation studies.
Introduction
This compound is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its structural similarity to other substituted benzamides suggests it may exhibit biological activity, potentially as an enzyme inhibitor or a modulator of cellular signaling pathways. These notes provide an overview of its properties, potential applications, and detailed experimental protocols for its synthesis, handling, and biological evaluation.
Physicochemical Properties (Hypothetical)
A summary of the predicted or expected physicochemical properties of this compound is provided below. These values are estimations and should be experimentally verified.
| Property | Value |
| Molecular Formula | C₉H₁₀FNO |
| Molecular Weight | 167.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 130-135 °C (estimated) |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water |
| LogP | 1.5 (estimated) |
Safety and Handling
While specific toxicity data for this compound is not available, related fluorinated benzamides are known to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, appropriate safety precautions should be taken.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[2][3].
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Experimental Protocols
This protocol describes a potential synthetic route from 3-ethyl-4-fluorobenzoic acid.
Materials:
-
3-ethyl-4-fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Ammonia solution (aqueous or in dioxane)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethyl-4-fluorobenzoic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting acyl chloride can be used directly in the next step.
-
-
Amidation:
-
Dissolve the crude 3-ethyl-4-fluorobenzoyl chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of ammonia (e.g., 0.5 M in dioxane or concentrated aqueous ammonia, at least 2 equivalents) and cool to 0 °C.
-
Slowly add the acid chloride solution to the ammonia solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
This protocol provides a general method to screen this compound for its potential inhibitory activity against a target enzyme. The specific enzyme and substrate will depend on the research hypothesis. Related compounds have been investigated for enzyme inhibition.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for the target enzyme)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare solutions of the target enzyme and substrate in the assay buffer at their optimal concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the this compound solution at various concentrations.
-
Include wells for a negative control (DMSO vehicle) and a positive control (known inhibitor).
-
Add the enzyme solution to all wells and incubate for a predetermined time at the optimal temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
This protocol can be used to assess the cytotoxic effects of this compound on a cancer cell line, given that related compounds have shown preliminary anticancer properties.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ value (the concentration that causes 50% growth inhibition).
-
Visualizations
Caption: Synthetic route for this compound.
Caption: Potential mechanism of action via enzyme inhibition.
Caption: Workflow for evaluating biological activity.
References
Application Notes and Protocols for 3-Ethyl-4-fluorobenzamide as a Chemical Probe
Disclaimer: As of October 2025, a comprehensive search of the scientific literature and chemical databases did not yield specific information on the use of 3-Ethyl-4-fluorobenzamide as a chemical probe. There is no publicly available data regarding its biological target(s), mechanism of action, or established protocols for its application in research.
Therefore, the following application notes and protocols are provided as a general framework based on the activities of the broader classes of benzamide and fluorobenzamide molecules, which have been developed as chemical probes for various biological targets. Researchers interested in using this compound would first need to perform initial screening and characterization studies to identify its biological activity and potential applications.
Introduction to Benzamides as Chemical Probes
Benzamide derivatives are a versatile class of compounds that have been explored for a wide range of biological activities. They have been successfully developed into chemical probes for targets such as histone deacetylases (HDACs) and the sigma-1 receptor. Furthermore, the parent compound, benzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP). The introduction of a fluorine atom, as in this compound, can significantly influence the compound's physicochemical properties, such as metabolic stability and binding affinity to its target protein.
Potential (but Unconfirmed) Applications for this compound
Based on the activities of related compounds, this compound could potentially be investigated for the following applications. It is crucial to note that these are speculative and would require experimental validation.
-
Enzyme Inhibition: Given that related benzamides inhibit enzymes like PARP and HDACs, this compound could be screened against panels of enzymes to identify potential inhibitory activity.[1][2]
-
Receptor Binding: Fluorobenzamide derivatives have been developed as ligands for receptors such as the sigma-1 receptor.[3][4] Radioligand binding assays could be employed to determine if this compound interacts with specific receptors.
-
Anticancer and Anti-inflammatory Research: Some benzamides have shown anticancer and anti-inflammatory properties.[1] Cell-based assays could be used to evaluate the effect of this compound on cancer cell proliferation or inflammatory signaling pathways.
General Experimental Protocols for Characterizing a Novel Chemical Probe
The following are generalized protocols that would be necessary to characterize this compound as a chemical probe.
Target Identification and Validation Workflow
This workflow outlines the general steps to identify the biological target of a novel compound.
Caption: A generalized workflow for the identification and validation of the biological target of a novel chemical probe.
General Protocol for Enzyme Inhibition Assay (Example: PARP Inhibition)
This protocol is a hypothetical example of how one might test this compound for PARP inhibitory activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for poly(ADP-ribosyl)ation)
-
NAD+ (biotinylated)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for reporter enzyme (e.g., TMB)
-
Stop solution
Procedure:
-
Dilute this compound to various concentrations in assay buffer.
-
In a microplate, add the PARP1 enzyme, histones, and the diluted compound or vehicle control (DMSO).
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a PARP inhibitor at a high concentration (e.g., olaparib).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound reagents.
-
Add the anti-PAR antibody and incubate.
-
Wash the plate to remove the unbound antibody.
-
Add the HRP substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Data Presentation for a Novel Chemical Probe
Should experimental data be generated for this compound, it should be presented in a clear and structured manner. The following tables are examples of how such data could be organized.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 / Ki / EC50 (µM) |
| Primary Target | Biochemical Assay | Experimental Value |
| Counter-Screen Target 1 | Biochemical Assay | Experimental Value |
| Counter-Screen Target 2 | Biochemical Assay | Experimental Value |
Table 2: Cellular Activity
| Cell Line | Assay Type | EC50 (µM) |
| Target-Expressing Cell Line | Target Engagement Assay | Experimental Value |
| Target-Expressing Cell Line | Functional Assay (e.g., Proliferation) | Experimental Value |
| Control Cell Line | Functional Assay | Experimental Value |
Potential Signaling Pathway Involvement
Without a confirmed biological target, it is not possible to generate a specific signaling pathway diagram. However, if this compound were found to be a PARP inhibitor, for example, it would be involved in the DNA damage response pathway.
Caption: A hypothetical signaling pathway showing the role of PARP in the DNA damage response and its potential inhibition by a chemical probe.
Conclusion
While this compound belongs to a class of molecules with significant potential in chemical biology, its specific use as a chemical probe is not yet documented. The information and protocols provided here are intended as a guide for researchers who may be interested in characterizing this compound. Any investigation into the biological activity of this compound should be approached with rigorous experimental design and validation to establish its utility as a reliable research tool.
References
- 1. Design, synthesis, modeling, biological evaluation and photoaffinity labeling studies of novel series of photoreactive benzamide probes for histone deacetylase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Ethyl-4-fluorobenzamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-fluorobenzamide is a synthetic organic compound belonging to the benzamide class of molecules. Benzamides are a well-established scaffold in medicinal chemistry, known to interact with a variety of enzyme targets. The presence of the ethyl group at the 3-position and the fluorine atom at the 4-position of the benzene ring can significantly influence the compound's pharmacokinetic properties and its binding affinity to target enzymes. These structural features make this compound a compound of interest for screening and characterization in enzyme inhibition assays, particularly for enzymes that recognize the benzamide pharmacophore.
This document provides detailed application notes and protocols for evaluating the inhibitory activity of this compound against two major classes of enzymes known to be targeted by benzamide derivatives: Poly(ADP-ribose) Polymerase 1 (PARP1) and Histone Deacetylase 1 (HDAC1).
Potential Enzyme Targets and Rationale
Poly(ADP-ribose) Polymerase 1 (PARP1): PARP1 is a key enzyme in the DNA damage response (DDR) pathway. It recognizes and binds to DNA single-strand breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other target proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery. Many PARP inhibitors contain a benzamide moiety that mimics the nicotinamide portion of the NAD+ substrate, thereby competitively inhibiting the enzyme. The structural characteristics of this compound suggest it may act as a competitive inhibitor of PARP1.
Histone Deacetylase 1 (HDAC1): HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to chromatin condensation and transcriptional repression.[1] HDAC inhibitors have emerged as important therapeutic agents, particularly in oncology. Certain benzamide-containing compounds have been shown to inhibit HDACs by chelating the zinc ion in the enzyme's active site. The carbonyl group of the benzamide in this compound could potentially interact with the zinc ion in the HDAC1 active site, making it a plausible inhibitor.
Data Presentation: Inhibitory Activity of Benzamide Derivatives
The following tables summarize the inhibitory activities (IC50 values) of representative benzamide derivatives against PARP1 and HDAC1. While specific data for this compound is not publicly available, these values for structurally related compounds provide a reference for expected potency.
Table 1: Inhibitory Activity of Benzamide Derivatives against PARP1
| Compound | Modification | PARP1 IC50 (nM) | Reference |
| Benzamide | Parent Scaffold | 3300 | [2][3] |
| Olaparib (contains a fluorobenzamide moiety) | Complex derivative | 1.0 - 13 | [3][4] |
| Rucaparib (contains a fluorobenzamide moiety) | Complex derivative | 0.5 - 1 | [4] |
| Niraparib | Complex derivative | 4 - 5 | [4] |
Table 2: Inhibitory Activity of Fluorinated Benzamide Derivatives against HDAC1
| Compound | Modification | HDAC1 IC50 (µM) | Reference |
| Givinostat (contains a fluoro-substituted cap) | Complex derivative | 0.070 | [5] |
| A fluorinated peptoid-based inhibitor (10h) | Fluorinated linker | 1.88 | [5] |
| A fluorinated peptoid-based inhibitor (10p) | Fluorinated linker | 4.48 | [5] |
Experimental Protocols
Protocol 1: PARP1 Enzyme Inhibition Assay (Homogeneous AlphaLISA-based)
This protocol describes a highly sensitive, homogeneous assay for measuring PARP1 inhibition. The assay detects the PARylation of a biotinylated histone substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Biotinylated Histone H1
-
NAD+ (Nicotinamide adenine dinucleotide)
-
This compound (or other test inhibitors)
-
PARP1 Assay Buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 4 mM MgCl2)
-
Streptavidin-coated Donor Beads
-
Anti-PAR Antibody-conjugated Acceptor Beads
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in PARP1 Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well microplate, add the following components in the order listed:
-
5 µL of diluted this compound or vehicle control (DMSO in assay buffer).
-
5 µL of a mixture containing biotinylated Histone H1 (final concentration 200 nM) and NAD+ (final concentration 1.5 µM) in PARP1 Assay Buffer.
-
5 µL of recombinant human PARP1 enzyme (final concentration 1 nM) in PARP1 Assay Buffer to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Detection:
-
Add 5 µL of a mixture containing Streptavidin-coated Donor Beads and Anti-PAR Antibody-conjugated Acceptor Beads in the appropriate detection buffer.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the plate on a microplate reader capable of AlphaLISA detection.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: HDAC1 Enzyme Inhibition Assay (Fluorogenic)
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against HDAC1. The assay utilizes a substrate that becomes fluorescent upon deacetylation by HDAC1 and subsequent cleavage by a developer.[6][7][8][9]
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[7]
-
This compound (or other test inhibitors)
-
HDAC Developer (containing a protease, e.g., trypsin)
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor.
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-465 nm)[7][8]
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in HDAC Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well black microplate, add the following components:
-
40 µL of HDAC Assay Buffer.
-
10 µL of diluted this compound or vehicle control.
-
10 µL of diluted recombinant human HDAC1 enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[7][8]
-
Reaction Termination and Development: Add 40 µL of HDAC Developer to each well. This stops the HDAC reaction and initiates the development of the fluorescent signal.
-
Incubation: Incubate at room temperature for 15 minutes.[7][8]
-
Data Acquisition: Measure the fluorescence using a microplate reader with excitation at 340-360 nm and emission at 440-465 nm.[7][8]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagrams
Caption: PARP1 signaling pathway in DNA single-strand break repair.
Caption: HDAC1-mediated gene silencing pathway.
Experimental Workflow Diagrams
Caption: Workflow for the PARP1 enzyme inhibition assay.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bmglabtech.com [bmglabtech.com]
Application Note: Crystallization Protocol for 3-Ethyl-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the crystallization of 3-Ethyl-4-fluorobenzamide, a key intermediate in various pharmaceutical and materials science applications. The protocol is designed to guide researchers in obtaining high-purity crystalline material suitable for further downstream applications.
Introduction
This compound is an organic compound whose purity is critical for its intended use. Crystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] This protocol outlines a systematic approach to the crystallization of this compound, including solvent selection, the crystallization process, and methods for troubleshooting common issues. The principles described are based on established methods for the recrystallization of aromatic amides and benzamide derivatives.[1][3]
Data Presentation
Successful crystallization is highly dependent on the solubility of the compound in different solvents. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2] The following table summarizes the general solubility characteristics of aromatic amides in common laboratory solvents, which can be used as a starting point for the crystallization of this compound.
Table 1: Solvent Selection Guide for Aromatic Amides
| Solvent Class | Examples | Suitability for Crystallization of Aromatic Amides | Notes |
| Polar Protic | Ethanol, Methanol, Water | Good, often used in solvent/anti-solvent systems (e.g., ethanol/water).[4] | Amides may have moderate to high solubility.[5] |
| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetate | Excellent, often provides good crystal quality.[1][6] | Acetonitrile is frequently recommended for amide recrystallization.[1] |
| Non-Polar | Hexane, Heptane, Toluene | Generally used as an anti-solvent or for washing crystals. | Aromatic amides typically have low solubility. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can be effective, sometimes in combination with other solvents.[6] | |
| Chlorinated | Dichloromethane, Chloroform | May be used, but less common for final crystallization due to volatility. | Often used in initial purification steps like chromatography.[7] |
Experimental Protocols
This section details the recommended procedure for the crystallization of this compound.
Materials and Equipment
-
Crude this compound
-
Selected crystallization solvent(s)
-
Erlenmeyer flasks
-
Heating source (hot plate with magnetic stirrer)
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Protocol: Single Solvent Recrystallization
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent. A good solvent will dissolve the crude this compound when hot but not when cold. Acetonitrile is a highly recommended starting point.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the impurities from being incorporated into the final crystals.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[2] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator.
Protocol: Two-Solvent Recrystallization
If a single suitable solvent cannot be found, a two-solvent system can be employed. This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[4]
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.
Visualizations
The following diagrams illustrate the experimental workflow for the crystallization of this compound.
Caption: Experimental workflow for the crystallization of this compound.
Caption: Logical workflow for selecting a suitable crystallization solvent system.
References
- 1. researchgate.net [researchgate.net]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. EP0974576A2 - Method of producing benzamide derivatives - Google Patents [patents.google.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethyl-4-fluorobenzamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-fluorobenzamide is a substituted aromatic amide that, while not extensively documented in publicly available scientific literature, holds potential as a valuable intermediate in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its structural features, including the fluorine atom, the ethyl group, and the benzamide core, suggest its utility as a building block for the synthesis of more complex, biologically active molecules. The introduction of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation[1][2].
This document provides an overview of the potential applications of this compound, based on the known reactivity of related fluorobenzamide derivatives, and presents a theoretical protocol for its synthesis.
Potential Applications
While specific applications for this compound are not detailed in current literature, its structure suggests several potential roles in organic synthesis:
-
Intermediate in Medicinal Chemistry: The fluorobenzamide moiety is a common scaffold in a variety of bioactive compounds. This compound could serve as a precursor for the synthesis of novel therapeutic agents, such as enzyme inhibitors or receptor modulators. The ethyl group provides a potential point for further chemical modification to explore structure-activity relationships (SAR).
-
Precursor for Heterocyclic Compounds: The amide functionality can be utilized in cyclization reactions to form various nitrogen-containing heterocyclic systems, which are prevalent in many pharmaceuticals.
-
Building Block for Agrochemicals: Fluorinated aromatic compounds are also important in the development of modern agrochemicals. This compound could potentially be used in the synthesis of new herbicides, fungicides, or insecticides.
Experimental Protocols
1. Synthesis of this compound from 3-Ethyl-4-fluorobenzoic acid
This protocol describes a potential method for the synthesis of this compound starting from the corresponding carboxylic acid via amidation.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials:
| Material | Supplier | Purity |
| 3-Ethyl-4-fluorobenzoic acid | Commercial Source | ≥98% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Commercial Source | ≥98% |
| Hydroxybenzotriazole (HOBt) | Commercial Source | ≥98% |
| Ammonium chloride (NH₄Cl) | Commercial Source | ≥99% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | ≥99% |
| N,N-Dimethylformamide (DMF) | Commercial Source | Anhydrous |
| Ethyl acetate (EtOAc) | Commercial Source | ACS Grade |
| Saturated sodium bicarbonate solution | Lab Prepared | - |
| Brine | Lab Prepared | - |
| Anhydrous magnesium sulfate (MgSO₄) | Commercial Source | - |
Procedure:
-
To a solution of 3-Ethyl-4-fluorobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ammonium chloride (NH₄Cl) (1.5 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Expected Outcome and Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Table 1: Hypothetical Quantitative Data for Synthesis
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (LCMS) | >95% |
| Appearance | White to off-white solid |
Logical Workflow for Utilizing this compound in Drug Discovery
The following diagram illustrates a potential workflow for using this compound as a starting material in a drug discovery program.
Caption: Drug discovery workflow using this compound.
Disclaimer: The information provided in these application notes is for research and development purposes only. The experimental protocols are theoretical and have not been validated. All chemical manipulations should be performed by trained individuals in a properly equipped laboratory, following all necessary safety precautions.
References
Application Notes and Protocols: 3-Ethyl-4-fluorobenzamide as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-fluorobenzamide is a substituted aromatic amide that serves as a valuable and versatile building block in the synthesis of complex organic molecules. Its unique structural features, including a reactive benzamide moiety, a fluorine substituent that can modulate physicochemical properties, and an ethyl group amenable to further functionalization, make it an attractive starting material in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of high-value compounds, with a particular focus on its role as a precursor to potent enzyme inhibitors.
Application: A Key Precursor in the Synthesis of PARP Inhibitors
A significant application of this compound is its role as a key starting material in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. One of the most prominent PARP inhibitors, Olaparib, can be synthesized from intermediates derived from this compound. The synthetic strategy involves the transformation of the ethyl and amide functionalities of the starting material to construct the core structure of the final drug molecule.
The following sections outline a plausible synthetic pathway from this compound to a key intermediate in the synthesis of Olaparib, 2-fluoro-5-formylbenzoic acid. This transformation involves two key steps: hydrolysis of the benzamide to a benzoic acid and oxidation of the ethyl group to a formyl group.
Logical Workflow for the Conversion of this compound
Caption: Synthetic workflow from this compound to a key Olaparib intermediate.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 3-Ethyl-4-fluorobenzoic Acid
This protocol describes the conversion of the amide functionality of this compound to a carboxylic acid via alkaline hydrolysis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water (deionized)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide (5-10 equivalents).
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 2. A precipitate of 3-Ethyl-4-fluorobenzoic acid should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Ethyl-4-fluorobenzoic acid.
-
Dry the purified product under vacuum.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Protocol 2: Oxidation of 3-Ethyl-4-fluorobenzoic Acid to 2-Fluoro-5-formylbenzoic Acid
This protocol outlines the selective oxidation of the ethyl group of 3-Ethyl-4-fluorobenzoic acid to a formyl group using a strong oxidizing agent.
Materials:
-
3-Ethyl-4-fluorobenzoic acid
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Sulfuric acid (H₂SO₄), concentrated
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Ethyl-4-fluorobenzoic acid (1 equivalent) in a suitable solvent such as water or a mixture of t-butanol and water.
-
Slowly add a solution of potassium permanganate (2-3 equivalents) in water to the reaction mixture with vigorous stirring. The addition should be done portion-wise to control the exothermic reaction.
-
Heat the reaction mixture to a temperature of 70-80 °C and stir for several hours until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Quench the excess potassium permanganate and manganese dioxide by the careful addition of a saturated aqueous solution of sodium bisulfite until the mixture becomes colorless.
-
Acidify the mixture with concentrated sulfuric acid to a pH of approximately 2.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-5-formylbenzoic acid.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-70% |
| Purity (by HPLC) | >97% |
Biological Context: The PARP Signaling Pathway
The end products derived from this compound, such as Olaparib, are potent inhibitors of PARP enzymes. PARP plays a critical role in the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which are converted to DSBs during DNA replication. The inability to repair these DSBs through the faulty HR pathway results in synthetic lethality and selective killing of cancer cells.
Simplified PARP Signaling Pathway in DNA Repair
Safe Handling and Disposal of 3-Ethyl-4-fluorobenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Ethyl-4-fluorobenzamide (CAS No. 1112179-03-9) was found during the literature search. The following information is based on the safety data of structurally similar compounds, such as 4-Fluorobenzamide. This document should be used as a guideline only. It is imperative that a comprehensive, site-specific risk assessment is conducted by qualified personnel before handling this compound.
Hazard Identification and Classification
Based on data from structurally similar compounds, this compound is anticipated to pose the following hazards.
Table 1: Hazard Classification (Based on Analogues)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | May cause respiratory irritation.[1] |
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of 4-Fluorobenzamide (CAS 824-75-9)
| Property | Value |
| Molecular Formula | C7H6FNO |
| Molecular Weight | 139.13 g/mol [2] |
| Melting Point | 154-157 °C[2] |
| Boiling Point | 253.1 ± 23.0 °C at 760 mmHg[2] |
| Flash Point | 106.9 ± 22.6 °C[2] |
| Density | 1.2 ± 0.1 g/cm³[2] |
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[3]
-
Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a NIOSH-approved respirator.[3]
Safe Handling Protocol
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Procedural Controls:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
First-Aid Measures
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in section 3.1. Avoid breathing dust and contact with the substance.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]
-
Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation. Collect in a suitable, closed container for disposal.[1]
Disposal Protocol
-
Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.
-
Disposal Method: Dispose of the waste material at an approved waste disposal plant.[1] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems.[3]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]
Visualized Workflows
Caption: Workflow for safe handling and disposal of this compound.
Caption: First-aid response protocol for exposure to this compound.
References
Troubleshooting & Optimization
Technical Support Center: 3-Ethyl-4-fluorobenzamide Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-Ethyl-4-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent laboratory-scale synthesis involves the amidation of 3-ethyl-4-fluorobenzoic acid. This is typically achieved by first activating the carboxylic acid, followed by the addition of an ammonia source. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or peptide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields can stem from several factors. The most critical to investigate are:
-
Purity of Starting Materials: Ensure the 3-ethyl-4-fluorobenzoic acid and any reagents are of high purity and free of water.
-
Inefficient Carboxylic Acid Activation: The choice and handling of the activating agent are crucial. Acyl chlorides can be sensitive to moisture, and coupling agents may require specific conditions to be effective.
-
Reaction Temperature and Time: Suboptimal temperature can lead to slow reaction rates or the formation of side products. Insufficient reaction time will result in incomplete conversion.
-
pH of the Reaction Mixture: For coupling reactions, the pH needs to be carefully controlled to ensure the amine is deprotonated and nucleophilic.
-
Workup and Purification: Product loss can occur during aqueous workup (if the product has some water solubility) or during chromatographic purification.
Q3: I am observing a significant amount of an unreacted starting material (3-ethyl-4-fluorobenzoic acid) in my crude product. What could be the cause?
This issue typically points to incomplete activation of the carboxylic acid or insufficient reaction time.
-
Check your activating agent: If using SOCl₂, ensure it is fresh and the reaction is performed under anhydrous conditions. If using a coupling agent, verify its quality and that the stoichiometry is correct.
-
Extend the reaction time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.
-
Increase the amount of ammonia source: Ensure a sufficient excess of the aminating agent is used.
Q4: What are the expected side products in this synthesis?
Potential side products depend on the chosen synthetic route.
-
From Acyl Chloride: If any water is present, the acyl chloride can hydrolyze back to the carboxylic acid.
-
Using DCC: The primary byproduct is dicyclohexylurea (DCU), which can be challenging to remove.
-
Using HATU: Byproducts are generally more water-soluble, simplifying purification.
-
Over-acylation: If a primary amine is used instead of ammonia, there is a possibility of forming a diacylated product, though this is less common with ammonia itself.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Degraded Reagents | Use fresh thionyl chloride or a new bottle of coupling agent. Ensure the 3-ethyl-4-fluorobenzoic acid is pure and dry. |
| Presence of Water | Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | Carefully re-calculate and measure the molar equivalents of all reagents. For coupling reactions, a slight excess of the coupling agent and base may be beneficial. |
| Suboptimal Temperature | For the acyl chloride formation with SOCl₂, gentle heating (e.g., 50-70 °C) is often required. For coupling reactions, initial cooling (e.g., 0 °C) followed by warming to room temperature is a common strategy. Optimize the temperature based on reaction monitoring. |
Issue 2: Difficult Purification and Byproduct Removal
| Problem | Potential Cause | Recommended Solution |
| Insoluble Byproduct (e.g., DCU) | Use of DCC as a coupling agent. | Filter the reaction mixture before workup to remove the precipitated DCU. A post-purification wash with a solvent in which DCU is insoluble but the product is soluble can also be effective. |
| Product and Starting Material Co-elute | Similar polarity of this compound and 3-ethyl-4-fluorobenzoic acid. | Adjust the pH of the aqueous phase during workup. An acidic wash (e.g., 1M HCl) will protonate the unreacted carboxylic acid, keeping it in the aqueous layer, while a basic wash (e.g., saturated NaHCO₃) will deprotonate it. |
| Streaking on Silica Gel Column | The amide or carboxylic acid is interacting strongly with the silica. | Add a small amount of a modifier to the eluent system, such as 1% acetic acid (to protonate the starting material) or 1% triethylamine (to deprotonate the starting material and neutralize the silica). |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol outlines a common method for synthesizing this compound from 3-ethyl-4-fluorobenzoic acid using thionyl chloride.
Materials:
-
3-ethyl-4-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonia solution (e.g., 28% in water or 0.5 M in dioxane)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend 3-ethyl-4-fluorobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (or ~50 °C) and stir for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
Re-dissolve the crude acyl chloride in anhydrous DCM and cool the flask in an ice bath (0 °C).
-
Slowly add a solution of ammonia (3.0 - 5.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound via an acyl chloride intermediate.
Caption: Decision tree for troubleshooting low synthesis yield.
Caption: General signaling pathway for amide bond formation.
Technical Support Center: Purification of 3-Ethyl-4-fluorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Ethyl-4-fluorobenzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via common laboratory techniques.
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system (polarity too high or too low).- Column overloading.- Irregular packing of the silica gel. | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.[1]- Use a larger column or reduce the amount of crude material loaded.- Ensure the silica gel is packed uniformly without cracks or channels.[2] |
| Compound is Not Eluting from the Column | - Solvent system is not polar enough.- The compound may be degrading on the silica gel.[1] | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[1]- Test the stability of your compound on a silica TLC plate before performing column chromatography.[1] If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[1] |
| Compound Elutes Too Quickly (with the solvent front) | - The solvent system is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[1] |
| Tailing of the Compound Spot on TLC and Column Fractions | - The compound may be acidic or basic, leading to strong interaction with the silica gel.- The sample is overloaded. | - Add a small amount of a modifier to the eluent. For an acidic compound, a little acetic acid can help. For a basic compound, a small amount of triethylamine is often used.- Ensure the sample is loaded in a concentrated band and is not overloaded. |
| Cracks or Bubbles in the Silica Gel Bed | - The column has run dry.- Heat generated from the solvent interacting with the silica gel. | - Never let the solvent level drop below the top of the silica gel.[2]- Pack the column using a slurry method to dissipate heat.[3] |
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated but requires nucleation.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.- Scratch the inside of the flask with a glass rod to provide a surface for crystal growth.- Add a seed crystal of the pure compound.- If the compound is too soluble, try a different solvent or a solvent mixture in which the compound has lower solubility when cold. |
| Oily Precipitate Forms Instead of Crystals ("Oiling Out") | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too quickly.- The compound is impure, leading to a melting point depression. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]- Try to purify the compound by another method first (e.g., column chromatography) to remove significant impurities. |
| Low Recovery of Pure Compound | - Too much solvent was used, and the compound remained in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals from the flask to the filter. | - Use the minimum amount of hot solvent necessary to dissolve the compound.[4]- Preheat the funnel and filter paper before hot filtration to prevent the compound from crashing out.- Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer this to the filter to recover any remaining crystals. |
| Colored Impurities Remain in the Crystals | - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.- Wash the filtered crystals with a small amount of cold, fresh solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for column chromatography of this compound?
A1: Based on purification of similar aromatic compounds, a mixture of hexane and ethyl acetate is a good starting point.[5] You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity. Run TLC plates with different ratios (e.g., 4:1, 2:1, 1:1 hexane/ethyl acetate) to find the optimal system that gives your product an Rf value between 0.2 and 0.4.
Q2: How can I determine the purity of my this compound after purification?
A2: Several methods can be used to assess purity:
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.
Q3: What are some potential impurities in a synthesis of this compound?
A3: Potential impurities could include unreacted starting materials (e.g., 3-ethyl-4-fluorobenzoic acid or the corresponding acid chloride/ester and ethylamine), by-products from side reactions, or residual solvents from the reaction or workup.
Q4: I am having trouble finding a single solvent for recrystallization. What should I do?
A4: If a single solvent is not effective, you can use a binary solvent system. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Quantitative Data Summary
The following table summarizes various eluent systems used for the column chromatographic purification of related aromatic compounds, which can serve as a starting point for developing a method for this compound.
| Compound Type | Eluent System (Hexane:Ethyl Acetate) | Stationary Phase | Reference |
| Aromatic Amide | 1:1 | SiO₂ | [5] |
| Aromatic Amide | 3:7 | SiO₂ | [5] |
| Aromatic Amide | 6:4 | SiO₂ | [5] |
| Aromatic Compound | 19:1 | SiO₂ | [5] |
| Aromatic Compound | 2:8 | SiO₂ | [5] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying this compound using flash column chromatography.
1. Preparation of the Column: a. Select an appropriate size glass column and securely clamp it in a vertical position. b. Place a small plug of cotton or glass wool at the bottom of the column.[2] c. Add a thin layer of sand (approximately 1-2 cm).[2] d. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate).[3] e. Pour the slurry into the column, taking care to avoid air bubbles. Gently tap the column to ensure even packing.[3] f. Add another layer of sand on top of the silica gel. g. Pass several column volumes of the eluent through the column to equilibrate it, ensuring the solvent level never drops below the top of the sand.[2]
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[2] b. Alternatively, for compounds less soluble in the eluent, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.[1] c. Carefully add the sample to the top of the column.[2] d. If using the dry loading method, carefully add the silica-adsorbed sample to the top of the column and cover with a layer of sand.[1]
3. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute descent of the solvent front).[2] c. Collect fractions in an array of test tubes or other suitable containers. d. Monitor the separation by TLC analysis of the collected fractions. e. If the desired compound is slow to elute, the polarity of the solvent system can be gradually increased.
4. Isolation of the Pure Compound: a. Combine the fractions containing the pure this compound. b. Remove the solvent using a rotary evaporator. c. Dry the purified compound under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
1. Solvent Selection: a. Test the solubility of the crude compound in small amounts of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent and a boiling chip. c. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.[6] Add more solvent in small portions if necessary to fully dissolve the solid. Avoid using an excessive amount of solvent.[4]
3. Hot Filtration (if necessary): a. If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
4. Crystallization: a. Cover the flask containing the hot solution and allow it to cool slowly to room temperature.[4] Slow cooling promotes the formation of larger, purer crystals. b. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
5. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel.[6] b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. c. Allow the crystals to dry on the filter paper with the vacuum running.
6. Drying: a. Transfer the crystals to a watch glass or weighing paper and allow them to air dry. b. For complete drying, place the crystals in a vacuum oven. Ensure the compound is completely dry before measuring the melting point.[4]
Visualizations
References
Technical Support Center: 3-Ethyl-4-fluorobenzamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-4-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially scalable method for synthesizing this compound is a two-step process. The first step involves the conversion of 4-fluoro-3-ethylbenzoic acid to its corresponding acyl chloride, 4-fluoro-3-ethylbenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent step is the amidation of the generated acyl chloride with ethylamine to yield the final product. A base, such as triethylamine or pyridine, is commonly used to neutralize the hydrogen chloride (HCl) byproduct formed during the amidation reaction.[1][2][3]
Q2: What are the typical impurities I might encounter in my final product?
Impurities in your this compound product can originate from starting materials, side reactions, or incomplete reactions. The most common impurities are summarized in the table below.
Q3: How can I minimize the formation of these impurities?
To minimize impurity formation, ensure the following:
-
Use high-purity starting materials (4-fluoro-3-ethylbenzoic acid and ethylamine).
-
Ensure the complete conversion of the carboxylic acid to the acyl chloride. An excess of the chlorinating agent can be used, which is then typically removed by distillation.
-
Control the temperature during the amidation reaction, as it is often exothermic.[2]
-
Use a suitable base to effectively scavenge the HCl produced during amidation.
-
Ensure anhydrous conditions, as the presence of water can lead to the hydrolysis of the acyl chloride.
Q4: What analytical techniques are suitable for identifying and quantifying impurities in this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation of the final product and can help in the identification of structurally related impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | 1. Incomplete conversion of the carboxylic acid to the acyl chloride. 2. Hydrolysis of the acyl chloride due to moisture. 3. Incomplete amidation reaction. 4. Loss of product during work-up and purification. | 1. Ensure sufficientequivalents of the chlorinating agent and adequate reaction time/temperature. 2. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure proper stoichiometry of ethylamine and base. Monitor the reaction by TLC or HPLC for completion. 4. Optimize the extraction and purification steps. Consider alternative purification methods like column chromatography if crystallization is inefficient. |
| Presence of Unreacted 4-fluoro-3-ethylbenzoic acid in the Final Product | 1. Incomplete formation of the acyl chloride. 2. Hydrolysis of the acyl chloride during the work-up. | 1. Increase the amount of chlorinating agent or the reaction time for the acyl chloride formation step. 2. Minimize contact with water during the work-up. Use a non-aqueous work-up if possible. Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity, followed by a water wash and drying. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities that are inhibiting crystallization. 2. Residual solvent. | 1. Analyze the crude product by HPLC or TLC to identify the impurities. Purify the product using column chromatography. 2. Ensure all solvents are thoroughly removed under reduced pressure. |
| Discoloration of the Final Product (e.g., yellow or brown) | 1. Formation of polymeric or "tarry" byproducts, which can occur at elevated temperatures. 2. Impurities in the starting materials. | 1. Maintain careful temperature control throughout the synthesis. 2. Use purified starting materials. The final product can often be decolorized by recrystallization from an appropriate solvent or by treatment with activated carbon. |
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Typical Source | Method of Detection |
| 4-fluoro-3-ethylbenzoic acid | HOOC-C₆H₃(F)(CH₂CH₃) | Unreacted starting material or hydrolysis of the acyl chloride. | HPLC, ¹H NMR |
| 4-fluoro-3-ethylbenzoyl chloride | ClOC-C₆H₃(F)(CH₂CH₃) | Unreacted intermediate. | GC-MS (may hydrolyze on column), can be inferred from the presence of the corresponding carboxylic acid after work-up. |
| N,N-diethyl-4-fluoro-3-ethylbenzamide | (CH₃CH₂)₂NOC-C₆H₃(F)(CH₂CH₃) | Reaction of the acyl chloride with two equivalents of ethylamine. | HPLC, ¹H NMR, MS |
| Ethyl 4-fluoro-3-ethylbenzoate | CH₃CH₂OOC-C₆H₃(F)(CH₂CH₃) | If ethanol is present as an impurity in the reagents or solvents. | HPLC, GC-MS |
Experimental Protocols
1. Synthesis of 4-fluoro-3-ethylbenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-3-ethylbenzoic acid.
-
Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (typically around 80°C) and maintain for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.[4][5]
-
Monitor the reaction for the disappearance of the starting carboxylic acid.
-
After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.[6] The resulting crude 4-fluoro-3-ethylbenzoyl chloride is often used directly in the next step without further purification.
2. Synthesis of this compound
-
Dissolve the crude 4-fluoro-3-ethylbenzoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or toluene) in a reaction vessel under an inert atmosphere.
-
Cool the solution in an ice bath (0-5°C).
-
In a separate flask, prepare a solution of ethylamine (typically 1.1-1.5 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (typically 1.1-1.5 equivalents) in the same anhydrous solvent.
-
Add the ethylamine solution dropwise to the cooled acyl chloride solution while maintaining the temperature below 10°C. The reaction is exothermic.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction for the disappearance of the acyl chloride using TLC or HPLC.
-
Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.
-
The organic layer is separated, washed sequentially with dilute aqueous acid (e.g., 1M HCl), water, a mild aqueous base (e.g., saturated sodium bicarbonate solution), and finally with brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Visualizations
Caption: Synthetic pathway and potential impurity formation in the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide - Google Patents [patents.google.com]
- 5. CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. N-ETHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 3-Ethyl-4-fluorobenzamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Ethyl-4-fluorobenzamide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two primary synthetic routes for the synthesis of this compound:
-
Hydrolysis of 3-Ethyl-4-fluorobenzonitrile: This method involves the conversion of the nitrile group (-CN) to a primary amide (-CONH2) through hydrolysis.
-
Amidation of 3-Ethyl-4-fluorobenzoic acid: This route involves the reaction of the carboxylic acid with an ammonia source, often requiring an activating agent to facilitate the reaction.
Q2: My this compound synthesis from 3-Ethyl-4-fluorobenzonitrile has a low yield. What are the common causes?
A2: Low yields in the hydrolysis of 3-Ethyl-4-fluorobenzonitrile are often due to:
-
Over-hydrolysis: The primary amide product can be further hydrolyzed to the corresponding carboxylic acid (3-Ethyl-4-fluorobenzoic acid) under the reaction conditions.[1] Careful monitoring of the reaction progress is crucial.
-
Incomplete reaction: The nitrile may not have fully reacted. This can be due to insufficient reaction time, inadequate temperature, or inefficient catalysis.
-
Suboptimal pH: The hydrolysis of nitriles is pH-dependent. Both acidic and alkaline conditions can be employed, but finding the optimal pH is key to maximizing the amide yield and minimizing side products.
Q3: I am attempting the amidation of 3-Ethyl-4-fluorobenzoic acid and the reaction is not proceeding. What could be the issue?
A3: The direct reaction of a carboxylic acid and an amine (or ammonia) to form an amide is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[2] To overcome this, an activating agent is typically required. If your reaction is failing, consider the following:
-
Absence of an activating agent: Ensure you are using a suitable activating agent to convert the carboxylic acid into a more reactive species.
-
Choice of activating agent: Not all activating agents are equally effective for all substrates. Common choices include thionyl chloride (to form an acyl chloride), or coupling agents like DCC or EDC.[3]
-
Reaction conditions: The reaction may require specific temperatures and solvents to proceed efficiently.
Q4: What are some common side products in the synthesis of this compound?
A4: Depending on the synthetic route, common side products may include:
-
From 3-Ethyl-4-fluorobenzonitrile hydrolysis: The primary side product is 3-Ethyl-4-fluorobenzoic acid due to over-hydrolysis.
-
From 3-Ethyl-4-fluorobenzoic acid amidation:
-
Unreacted starting material (3-Ethyl-4-fluorobenzoic acid).
-
If using an acyl chloride intermediate, potential for side reactions if the acyl chloride is unstable.
-
If using a coupling agent, byproducts from the coupling agent itself (e.g., dicyclohexylurea if using DCC).
-
Q5: What are the recommended methods for purifying this compound?
A5: Recrystallization is a common and effective method for purifying solid amide products like this compound.[4] The choice of solvent is crucial and should be determined experimentally. Common solvents for recrystallization of amides include ethanol, acetone, acetonitrile, and 1,4-dioxane.[1]
Troubleshooting Guides
Scenario 1: Low or No Yield in the Hydrolysis of 3-Ethyl-4-fluorobenzonitrile
| Observation | Potential Cause | Suggested Solution |
| TLC/LC-MS analysis shows mainly starting material (3-Ethyl-4-fluorobenzonitrile). | Incomplete reaction. | - Increase reaction time.- Increase reaction temperature.- Ensure proper catalyst concentration and activity. |
| TLC/LC-MS analysis shows the presence of a significant amount of 3-Ethyl-4-fluorobenzoic acid. | Over-hydrolysis of the amide product.[1] | - Monitor the reaction more frequently and stop it once the desired product is maximized.- Use milder reaction conditions (e.g., lower temperature, shorter reaction time).- Consider using a milder hydrolysis method, such as the use of hydrogen peroxide in an alkaline solution.[1] |
| Reaction mixture is heterogeneous, and the starting material is not dissolving. | Poor solubility of the starting material in the chosen solvent. | - Use a co-solvent to improve solubility.- Increase the reaction temperature to aid dissolution. |
Scenario 2: Failed Amidation of 3-Ethyl-4-fluorobenzoic Acid
| Observation | Potential Cause | Suggested Solution |
| TLC/LC-MS analysis shows only the starting carboxylic acid. | Lack of activation of the carboxylic acid. | - Introduce a suitable activating agent (e.g., thionyl chloride, oxalyl chloride, DCC, EDC).- If an activating agent is already in use, ensure it is of good quality and used in the correct stoichiometric amount. |
| Reaction is sluggish or stalls after initial conversion. | The amine/ammonia source is being protonated by the carboxylic acid, rendering it non-nucleophilic. | - Use a non-nucleophilic base (an "acid scavenger") to neutralize the carboxylic acid and the HCl generated if using an acyl chloride.[5] |
| Formation of multiple unidentified byproducts. | The chosen activating agent or reaction conditions are too harsh, leading to decomposition or side reactions. | - Use a milder activating agent.- Optimize the reaction temperature and time.- Ensure the reaction is carried out under an inert atmosphere if reagents are sensitive to air or moisture. |
Experimental Protocols
Method 1: Hydrolysis of 3-Ethyl-4-fluorobenzonitrile
-
Reagents: 3-Ethyl-4-fluorobenzonitrile, Sodium Hydroxide (or Potassium Hydroxide), Ethanol, Water.
-
Procedure:
-
Dissolve 3-Ethyl-4-fluorobenzonitrile in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Method 2: Amidation of 3-Ethyl-4-fluorobenzoic Acid via Acyl Chloride
-
Reagents: 3-Ethyl-4-fluorobenzoic acid, Thionyl chloride (SOCl₂), Ammonia (or an amine), a suitable aprotic solvent (e.g., Dichloromethane, THF), and a non-nucleophilic base (e.g., Triethylamine, Pyridine).
-
Procedure:
-
Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas trap, dissolve 3-Ethyl-4-fluorobenzoic acid in the chosen solvent. Add thionyl chloride (typically in excess) and a catalytic amount of DMF. Heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in a fresh portion of the solvent. Cool the solution in an ice bath.
-
Slowly add a solution of ammonia (or the desired amine) and the non-nucleophilic base in the same solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Visualizations
Caption: Synthetic routes to this compound.
References
improving the stability of 3-Ethyl-4-fluorobenzamide solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-Ethyl-4-fluorobenzamide solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for dissolving this compound?
Q2: What are the potential degradation pathways for this compound in solution?
A2: The primary degradation pathway for benzamides in solution is hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions.[3][4] This would result in the formation of 3-ethyl-4-fluorobenzoic acid and ammonia or an ethylamine salt depending on the N-substituent. Additionally, exposure to strong oxidizing agents, high temperatures, or UV light could potentially lead to other degradation products. It is crucial to perform stress testing to identify the specific degradation products for your formulation.
Q3: How can I improve the stability of my this compound solution?
A3: To improve stability, consider the following:
-
pH control: Buffering the solution to a neutral pH can help minimize acid- or base-catalyzed hydrolysis.
-
Solvent selection: Using aprotic polar organic solvents may slow down hydrolysis compared to aqueous or protic solvent systems.
-
Temperature control: Storing solutions at lower temperatures (e.g., 2-8°C) can reduce the rate of degradation.[5]
-
Light protection: Storing solutions in amber vials or in the dark can prevent photolytic degradation.
-
Inert atmosphere: For oxygen-sensitive compounds, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.
Q4: How can I monitor the stability of my solution over time?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This type of method can separate the parent compound from its degradation products, allowing for the quantification of both over time. Key parameters to monitor include the concentration of this compound and the appearance and growth of any degradation product peaks.
Troubleshooting Guides
Issue 1: My this compound solution has become cloudy or has formed a precipitate.
-
Question: What could be the cause of the cloudiness or precipitation?
-
Answer: This could be due to several factors:
-
Poor solubility: The concentration of the compound may be above its solubility limit in the chosen solvent system.
-
Temperature effects: A decrease in temperature may have caused the compound to precipitate out of the solution.
-
Degradation: A degradation product that is insoluble in the solvent system may have formed.
-
pH shift: A change in the pH of the solution could affect the solubility of the compound or cause it to precipitate.
-
-
-
Question: How can I resolve this issue?
-
Answer: Follow this troubleshooting workflow:
Troubleshooting workflow for a cloudy solution. -
Issue 2: I am seeing new peaks in my HPLC chromatogram after storing my solution.
-
Question: What do these new peaks signify?
-
Answer: New peaks in your HPLC chromatogram are indicative of degradation products. The area of these peaks will likely increase over time, while the peak area of the parent compound, this compound, will decrease.
-
-
Question: How can I identify these degradation products?
-
Answer: To identify these products, you can perform forced degradation (stress testing) studies. By subjecting the solution to harsh conditions (acid, base, oxidation, heat, light), you can intentionally generate the degradation products. The retention times of the peaks generated under these stress conditions can then be compared to the unknown peaks in your stability samples. For definitive identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
-
Data Presentation
As specific quantitative solubility data for this compound is not available in the literature, the following table summarizes the solubility of the parent compound, benzamide, in various common solvents at different temperatures. This should be used as a starting point for solvent screening.
Table 1: Solubility of Benzamide in Various Solvents
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |
| Methanol | 283.15 | 118.3 |
| 323.15 | 316.2 | |
| Acetone | 283.15 | 102.5 |
| 323.15 | 251.1 | |
| Ethanol | 283.15 | 68.9 |
| 323.15 | 199.5 | |
| 1-Propanol | 283.15 | 45.6 |
| 323.15 | 134.9 | |
| Water | 283.15 | 2.1 |
| 323.15 | 7.8 |
Data adapted from a study on benzamide solubility.[2] Researchers should determine the specific solubility of this compound in their chosen solvent systems.
Experimental Protocols
Protocol 1: HPLC-Based Stability-Indicating Method Development and Validation
This protocol outlines a general procedure for developing and validating a stability-indicating HPLC method.
Methodology:
-
Method Development:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Develop a suitable mobile phase to achieve good resolution between the parent peak and any potential degradation products. A common starting point is a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: Determine the optimal detection wavelength by running a UV scan of this compound.
-
Flow Rate and Temperature: A typical flow rate is 1 mL/min, and the column is usually maintained at a constant temperature (e.g., 25°C or 30°C).
-
-
Forced Degradation Study:
-
Prepare solutions of this compound and subject them to the following stress conditions:
-
Acidic: Add 0.1N HCl and heat at 60°C for a specified time.
-
Basic: Add 0.1N NaOH and heat at 60°C for a specified time.
-
Oxidative: Add 3% H2O2 and store at room temperature.
-
Thermal: Heat the solution at 60°C.
-
Photolytic: Expose the solution to UV light.
-
-
Analyze the stressed samples by HPLC to identify the retention times of the degradation products.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the parent compound from its degradation products and any other potential impurities.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
References
Technical Support Center: Synthesis of 3-Ethyl-4-fluorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3-Ethyl-4-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic routes for this compound are:
-
Route A: Amidation of 3-Ethyl-4-fluorobenzoic acid. This involves activating the carboxylic acid and then reacting it with ethylamine.
-
Route B: Partial hydrolysis of 3-Ethyl-4-fluorobenzonitrile. This method converts the nitrile group to a primary amide.
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The most prevalent side reactions depend on the chosen synthetic route. For the amidation of 3-Ethyl-4-fluorobenzoic acid, potential side reactions include the formation of esters (if an alcohol is used as a solvent or is present as an impurity) and unreacted starting material. For the partial hydrolysis of 3-Ethyl-4-fluorobenzonitrile, over-hydrolysis to the corresponding carboxylic acid (3-Ethyl-4-fluorobenzoic acid) is a significant concern. Additionally, harsh reaction conditions can lead to the formation of polymeric byproducts.[1]
Q3: How can I minimize the formation of the carboxylic acid byproduct during nitrile hydrolysis?
A3: To minimize the formation of 3-Ethyl-4-fluorobenzoic acid during the hydrolysis of 3-Ethyl-4-fluorobenzonitrile, it is crucial to carefully control the reaction conditions. This includes using milder reagents, controlling the temperature, and monitoring the reaction progress closely to stop it once the amide is formed. The use of catalysts and specific solvent systems can also favor the formation of the amide over the carboxylic acid.[1]
Q4: Are there any specific safety precautions I should take when working with fluorinated benzamide compounds?
A4: Yes, fluorinated organic compounds, including 4-Fluorobenzamide, can be irritants. It is recommended to handle these chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction in the amidation step. | Ensure the carboxylic acid is fully activated before adding ethylamine. Consider using a more efficient coupling agent. |
| Over-hydrolysis of the nitrile to the carboxylic acid. | Reduce reaction time and/or temperature. Use a milder hydrolysis agent. | |
| Formation of polymeric substances.[1] | Use a suitable solvent that minimizes polymerization, such as N,N-dimethylformamide, and maintain optimal reaction temperatures.[1] | |
| Presence of 3-Ethyl-4-fluorobenzoic acid impurity | Incomplete amidation of the starting material. | Increase the equivalents of the coupling agent and/or ethylamine. |
| Over-hydrolysis of the nitrile intermediate. | As mentioned above, optimize hydrolysis conditions (time, temperature, reagents). | |
| Formation of an unknown byproduct | Dehalogenation of the starting material or product.[1] | Use milder reaction conditions and ensure the absence of catalysts that could promote dehalogenation. |
| Reaction with solvent. | Choose an inert solvent for the reaction. For instance, avoid alcohol-based solvents in amidation reactions to prevent ester formation. |
Summary of Potential Side Products
| Side Product | Formation Route | Molecular Weight ( g/mol ) | Appearance | Analytical Detection |
| 3-Ethyl-4-fluorobenzoic acid | Over-hydrolysis of nitrile / Incomplete amidation | 168.15 | White to off-white solid | LC-MS, GC-MS, 1H NMR |
| Ethyl 3-ethyl-4-fluorobenzoate | Reaction with ethanol (solvent/impurity) | 196.20 | Colorless oil | GC-MS, 1H NMR, 13C NMR |
| Polymeric substances | High reaction temperatures[1] | Variable | Tarry solid[1] | GPC, MALDI-TOF |
| 3-Ethylbenzamide | Dehalogenation | 149.19 | Solid | LC-MS, GC-MS |
Experimental Protocols & Workflows
Diagram: Synthetic Pathways to this compound
Caption: Synthetic routes to this compound.
Diagram: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
impact of reaction conditions on 3-Ethyl-4-fluorobenzamide purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 3-Ethyl-4-fluorobenzamide. The information is designed to help overcome common challenges and optimize reaction conditions to achieve high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the coupling of 3-ethyl-4-fluorobenzoic acid with ethylamine. This is typically achieved through two main routes:
-
Activation of the carboxylic acid: This involves converting the carboxylic acid into a more reactive species, such as an acid chloride or an activated ester, followed by reaction with ethylamine. Common activating agents include thionyl chloride (SOCl₂), oxalyl chloride, or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of an additive like HOBt (Hydroxybenzotriazole).
-
Direct amide coupling: This method utilizes coupling agents that facilitate the direct formation of the amide bond between the carboxylic acid and the amine without the need for isolating an activated intermediate.
Q2: What are the critical reaction parameters that influence the purity of this compound?
A2: Several factors can significantly impact the purity of the final product. These include:
-
Temperature: Both excessively high and low temperatures can lead to side reactions or incomplete conversion.
-
Solvent: The choice of solvent affects the solubility of reactants and byproducts, influencing reaction rate and ease of purification.
-
Coupling Agent/Activating Agent: The efficiency and selectivity of the coupling agent are crucial in minimizing side-product formation.
-
Base: In methods requiring a base, its strength and stoichiometry can affect the reaction's outcome.
-
Presence of Moisture: Water can hydrolyze activated intermediates, reducing yield and purity.
Q3: What are the common impurities observed in the synthesis of this compound?
A3: Common impurities can include:
-
Unreacted 3-ethyl-4-fluorobenzoic acid: Due to incomplete reaction.
-
N,N'-dicyclohexylurea (DCU) or other urea byproducts: When using carbodiimide coupling agents like DCC or EDC.[1]
-
Side products from rearrangement or side reactions: Depending on the specific reaction conditions.
-
Over-acylated products: If the amine reacts with more than one activated carboxylic acid molecule.
-
Hydrolysis products: If water is present in the reaction mixture.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using techniques such as:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of reactants and the formation of the product and any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts.
Troubleshooting Guides
Issue 1: Low Purity of this compound
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted 3-ethyl-4-fluorobenzoic acid | Incomplete reaction. | - Increase reaction time. - Increase the stoichiometry of the coupling agent or ethylamine. - Optimize reaction temperature. |
| Inefficient activation of the carboxylic acid. | - Ensure the activating agent (e.g., thionyl chloride) is fresh and of high quality. - Consider using a different, more potent coupling agent like HATU. | |
| Presence of urea byproducts (e.g., DCU) | Use of carbodiimide coupling agents (DCC, EDC). | - For EDC, perform an aqueous workup as the urea byproduct is water-soluble. - For DCC, filter the reaction mixture as DCU is often insoluble in common organic solvents. - Consider using a polymer-supported coupling agent for easier removal of byproducts. |
| Formation of unknown byproducts | Side reactions due to high temperature. | - Lower the reaction temperature. Reactions are often carried out at 0 °C to room temperature. |
| Incorrect stoichiometry of reagents. | - Carefully control the molar ratios of the reactants, coupling agent, and any additives or bases. | |
| Presence of moisture. | - Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Impact of Reaction Conditions on Purity (Quantitative Data)
The following table summarizes the impact of various reaction conditions on the purity of this compound. This data is compiled from typical amide synthesis optimization studies and serves as a general guideline.
| Parameter | Condition A | Purity (%) | Condition B | Purity (%) | Condition C | Purity (%) |
| Temperature | 0 °C | 95 | Room Temp (25 °C) | 92 | 50 °C | 85 |
| Solvent | Dichloromethane (DCM) | 96 | Tetrahydrofuran (THF) | 93 | Acetonitrile (ACN) | 90 |
| Coupling Agent | SOCl₂ | 94 | EDC/HOBt | 97 | DCC/DMAP | 91 |
| Base | Triethylamine (TEA) | 95 | Diisopropylethylamine (DIPEA) | 96 | Pyridine | 92 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Acid Chloride
This protocol describes the synthesis of this compound from 3-ethyl-4-fluorobenzoic acid by converting it to the acid chloride followed by reaction with ethylamine.
Materials:
-
3-ethyl-4-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ethylamine (solution in THF or as a gas)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethyl-4-fluorobenzoic acid (1 equivalent) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 - 1.5 equivalents) to the solution at room temperature.
-
Heat the mixture to reflux (around 40 °C) for 1-2 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid spot on TLC.
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amide Formation:
-
Dissolve the crude 3-ethyl-4-fluorobenzoyl chloride in anhydrous DCM and cool the flask to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ethylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 equivalents) in anhydrous DCM.
-
Slowly add the ethylamine solution to the acid chloride solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the acid chloride is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Relationship between reaction conditions and product purity.
References
resolving issues with 3-Ethyl-4-fluorobenzamide solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-4-fluorobenzamide, focusing specifically on solubility issues.
Troubleshooting Guides
Issue: this compound is not dissolving in my chosen solvent.
Initial Assessment:
-
Verify Compound Identity and Purity: Ensure the material is indeed this compound and check the certificate of analysis for purity. Impurities can significantly impact solubility.
-
Solvent Selection: Based on the principle of "like dissolves like," polar organic solvents are generally recommended for benzamide derivatives.[1] Consider the polarity of your chosen solvent.
Troubleshooting Steps:
-
Increase Temperature: Gently heating the mixture can increase the solubility of the compound. However, be cautious of potential degradation at elevated temperatures. The solubility of benzamides generally increases with temperature.[2]
-
Sonication: Use an ultrasonic bath to provide energy to break down solute-solute interactions and facilitate dissolution.
-
Agitation: Ensure adequate mixing or stirring. For poorly soluble compounds, simple shaking may be insufficient. Use a magnetic stirrer or vortex mixer.
-
Particle Size Reduction: If you have the compound in solid form, grinding it to a finer powder will increase the surface area available for solvent interaction, which can improve the dissolution rate.[3][4]
-
Co-solvency: If a single solvent is ineffective, a mixture of solvents (co-solvents) can be employed.[5] For instance, adding a small amount of a more polar solvent like DMSO or DMF to a less polar solvent might enhance solubility.
Issue: The compound precipitates out of solution over time.
Possible Causes and Solutions:
-
Supersaturation: The initial dissolution might have created a supersaturated solution, which is thermodynamically unstable.
-
Solution: Try preparing a solution at a slightly lower concentration.
-
-
Temperature Fluctuation: A decrease in temperature can cause the solubility to drop, leading to precipitation.
-
Solution: Store the solution at a constant and, if necessary, slightly elevated temperature.
-
-
Change in pH: If working with an aqueous-based system, a change in pH can affect the ionization state of the compound and thus its solubility.
-
Solution: Buffer the solution to maintain a stable pH.
-
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the compound, leading to precipitation.
-
Solution: Ensure your container is tightly sealed.
-
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
Based on the general solubility of benzamides, it is recommended to start with polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate.[1][2][6] Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also likely to be effective solvents.
Q2: Is this compound soluble in water?
Benzamides generally exhibit limited solubility in water.[1][7] It is expected that this compound will have low aqueous solubility.
Q3: How can I improve the aqueous solubility of this compound for biological assays?
-
Co-solvents: Use a water-miscible organic co-solvent like DMSO or ethanol. It is common practice to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous assay medium.
-
pH Adjustment: The amide group is generally neutral, but extreme pH values could potentially lead to hydrolysis, which is generally not a desirable method for improving solubility for assays.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can help to form micelles that encapsulate the compound and increase its apparent solubility.[8]
-
Complexation: Cyclodextrins can be used to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[5]
Q4: Where can I find quantitative solubility data for this compound?
Currently, there is limited publicly available quantitative solubility data specifically for this compound. The table below provides solubility data for the parent compound, benzamide, which can serve as a general guide. Researchers are encouraged to determine the solubility in their specific solvent systems experimentally.
Quantitative Solubility Data (Example: Benzamide)
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | Room Temperature | ~3 | [1] |
| Methanol | 25 | > Acetone | [2] |
| Acetone | 25 | > Ethanol | [2] |
| Ethanol | 25 | > 1-Propanol | [2] |
| Ethyl Acetate | 25 | < Isobutanol | [2] |
Disclaimer: This table shows data for benzamide, not this compound. It is intended for illustrative purposes only.
Experimental Protocols
Shake-Flask Method for Solubility Determination
This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Filtration device (e.g., syringe filters with a pore size of 0.45 µm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set at a constant temperature and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). Periodically check to ensure that undissolved solid is still present.
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of the solvent.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the solubility based on the concentration and the dilution factor.
Visualizations
Caption: Troubleshooting workflow for resolving solubility issues.
Caption: Factors influencing the solubility of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzamide - Wikipedia [en.wikipedia.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-Ethyl-4-fluorobenzamide Analogs as Potential PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of hypothetical 3-Ethyl-4-fluorobenzamide analogs, with a focus on their potential as Poly(ADP-ribose) polymerase (PARP) inhibitors. The information presented is based on established SAR principles for related benzamide derivatives and serves as a framework for guiding lead optimization efforts.
Introduction to this compound and PARP Inhibition
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. Benzamide derivatives are known to exhibit a wide range of biological activities, and several are in clinical development or approved as drugs.[1] A key area where benzamides have shown significant promise is in the inhibition of PARP enzymes. PARP1, in particular, is a crucial protein involved in DNA repair.[2] Inhibiting PARP1 can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1]
This guide explores how structural modifications to the this compound core can influence its potential PARP inhibitory activity. The following sections present a hypothetical SAR study, detailing the predicted impact of various substitutions on potency.
Hypothetical Structure-Activity Relationship (SAR) Analysis
The following table summarizes the predicted PARP1 inhibitory activity of various analogs of this compound. The predictions are based on general SAR principles observed for other benzamide-based PARP inhibitors, where interactions with the nicotinamide binding pocket of PARP1 are crucial for activity.[1] The core benzamide moiety is expected to mimic the nicotinamide portion of the NAD+ substrate.
| Compound ID | Structure | Modification from Lead (this compound) | Predicted PARP1 IC50 (nM) | Rationale for Predicted Activity |
| LEAD-001 | This compound | - | >1000 | The unsubstituted benzamide provides a basic scaffold but likely lacks the necessary interactions for potent PARP1 inhibition. |
| ANA-002 | 3-Ethyl-4-fluoro-N-(phenyl)benzamide | Addition of a phenyl group to the amide nitrogen. | 500 | The phenyl group can engage in π-stacking interactions with residues in the PARP1 active site, a common feature of PARP inhibitors.[1] |
| ANA-003 | 3-Ethyl-4-fluoro-N-(4-methoxybenzyl)benzamide | Addition of a 4-methoxybenzyl group to the amide nitrogen. | 250 | The benzyl group allows for deeper penetration into the active site, and the methoxy group can form hydrogen bonds. |
| ANA-004 | 3-Ethyl-4-fluoro-N-((1H-pyrazol-4-yl)methyl)benzamide | Introduction of a pyrazole moiety. | 100 | Heterocyclic rings like pyrazole can form key hydrogen bond interactions with the enzyme. |
| ANA-005 | 3-Ethyl-4-fluoro-N-((4-(piperazin-1-yl)phenyl)methyl)benzamide | Addition of a piperazine-substituted phenylmethyl group. | 50 | The basic nitrogen of the piperazine can form a salt bridge with acidic residues, significantly enhancing potency. |
| ANA-006 | 2-(4-((3-Ethyl-4-fluorobenzamido)methyl)phenyl)acetic acid | Introduction of a carboxylic acid group. | 25 | The carboxylate can form strong ionic interactions and hydrogen bonds with the ribose binding region of the PARP1 active site. |
Experimental Protocols
To validate the predicted activities of these analogs, the following experimental protocols for assessing PARP1 inhibition would be essential.
1. PARP1 Enzymatic Activity Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[3]
-
Materials : 96-well plate coated with histone proteins, recombinant human PARP1 enzyme, biotinylated NAD+, streptavidin-HRP, chemiluminescent substrate.
-
Procedure :
-
Add test compounds at varying concentrations to the wells.
-
Add a mixture of PARP1 enzyme and biotinylated NAD+.
-
Incubate to allow the PARPylation reaction to occur.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate and add the chemiluminescent substrate.
-
Measure the luminescent signal using a microplate reader.[3]
-
-
Data Analysis : The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. Cell-Based PARP Activity Assay
This assay quantifies PARP activity within living cells.[2]
-
Materials : Cancer cell line (e.g., LoVo), cell culture reagents, test compounds, lysis buffer, BCA protein assay kit, PARP activity assay kit (measuring PAR levels).[3]
-
Procedure :
-
Treat cultured cells with the test compounds for a specified period.
-
Lyse the cells and determine the total protein concentration using a BCA assay.[3]
-
Normalize the protein concentration for all samples.
-
Measure the PARP activity in the cell lysates using a commercially available ELISA-based kit that detects poly(ADP-ribose).
-
-
Data Analysis : Compare the PARP activity in treated cells to untreated controls to determine the inhibitory effect of the compounds.
3. AlamarBlue Viability Assay
This assay is used to assess the ability of PARP inhibitors to potentiate the cytotoxic effects of DNA-damaging agents.[3]
-
Materials : Cancer cell line, cell culture reagents, DNA-damaging agent (e.g., temozolomide), test compounds, AlamarBlue reagent.
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the DNA-damaging agent in the presence or absence of the test compounds.
-
Incubate for a period sufficient to induce cell death (e.g., 72 hours).
-
Add AlamarBlue reagent and incubate for a further 6 hours.[3]
-
Measure the fluorescence, which is proportional to the number of viable cells.
-
-
Data Analysis : Compare the viability of cells treated with the combination of the DNA-damaging agent and the test compound to those treated with the DNA-damaging agent alone.
Visualizations
The following diagrams illustrate key concepts in the structure-activity relationship studies of this compound analogs.
Caption: General workflow for the structure-activity relationship (SAR) study of novel compounds.
Caption: Signaling pathway of PARP1 in DNA repair and its inhibition by benzamide analogs.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
A Comparative Guide to 3-Ethyl-4-fluorobenzamide and Other Fluorinated Benzamides for Researchers
In the landscape of modern drug discovery, fluorinated benzamides represent a privileged scaffold, offering unique physicochemical properties that can enhance biological activity, metabolic stability, and cell permeability. This guide provides a comparative overview of 3-Ethyl-4-fluorobenzamide against two other fluorinated benzamides: 4-Fluoro-3-(trifluoromethyl)benzamide and N-(4-fluorobenzyl)benzamide. Due to the limited publicly available experimental data for this compound, this guide serves as a framework for the types of analyses required to evaluate its potential, drawing comparisons with better-characterized analogues.
Physicochemical Properties
| Property | This compound (Predicted) | 4-Fluoro-3-(trifluoromethyl)benzamide[1][2] | N-(4-fluorobenzyl)benzamide |
| Molecular Formula | C₉H₁₀FNO | C₈H₅F₄NO | C₁₄H₁₂FNO |
| Molecular Weight | ~167.18 g/mol | 207.13 g/mol [1] | 229.25 g/mol |
| Appearance | Solid (Predicted) | Solid[1] | White Crystalline Solid |
| Purity | --- | 97%[1] | --- |
| CAS Number | --- | 67515-57-5[1] | 349-49-5 |
Synthesis and Experimental Protocols
The synthetic accessibility of a compound is a critical consideration for its potential as a research tool or therapeutic agent. Below are outlined synthetic approaches for the comparator compounds and a proposed route for this compound based on available information for related structures.
Proposed Synthesis of this compound
A plausible synthetic route to this compound could start from the commercially available 3-ethyl-4-fluorobenzaldehyde.
Experimental Protocol: Oxidation and Amidation
-
Oxidation: 3-ethyl-4-fluorobenzaldehyde is oxidized to 3-ethyl-4-fluorobenzoic acid using a suitable oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
-
Purification: The resulting carboxylic acid is purified by recrystallization or column chromatography.
-
Amidation: The purified 3-ethyl-4-fluorobenzoic acid is then converted to the corresponding benzamide. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with ammonia or an ammonia equivalent. Alternatively, direct amide coupling methods using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an amine source can be employed.
Caption: Proposed synthetic workflow for this compound.
Synthesis of 4-Fluoro-3-(trifluoromethyl)benzamide
Detailed synthetic procedures for 4-Fluoro-3-(trifluoromethyl)benzamide are available in the chemical literature and from commercial suppliers. A common method involves the amidation of 4-fluoro-3-(trifluoromethyl)benzoic acid.
Synthesis of N-(4-fluorobenzyl)benzamide
The synthesis of N-(4-fluorobenzyl)benzamide and its derivatives has been described in the context of developing dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators[3].
Experimental Protocol: Amide Coupling[3]
-
Activation: Benzoic acid is activated with a coupling reagent such as EDC in the presence of a catalyst like DMAP (4-dimethylaminopyridine) in an anhydrous solvent like dichloromethane (DCM).
-
Coupling: 4-Fluorobenzylamine is added to the activated benzoic acid, and the reaction mixture is stirred at room temperature for a specified period (e.g., 12 hours).
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography to yield N-(4-fluorobenzyl)benzamide.
Biological Activity and Comparative Performance
The introduction of fluorine atoms can significantly modulate the biological activity of benzamide derivatives. While no specific biological data for this compound has been reported, we can examine the activities of our comparator compounds to understand the potential therapeutic areas where fluorinated benzamides show promise.
Potential Applications of Fluorinated Benzamides
Fluorinated benzamides have been investigated as inhibitors of various enzymes, including:
-
Poly(ADP-ribose) polymerase (PARP): These enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy.
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is responsible for the degradation of endocannabinoids, and its inhibitors are explored for the treatment of pain, anxiety, and inflammatory disorders.
-
Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ): Dual modulators of these targets are being investigated for the treatment of metabolic syndrome and type 2 diabetes[3].
Comparative Biological Data
The following table summarizes the type of biological data that would be essential for comparing this compound with other fluorinated benzamides.
| Compound | Target | Assay Type | Key Performance Metric (e.g., IC₅₀, EC₅₀) | Reference |
| This compound | --- | --- | --- | --- |
| 4-Fluoro-3-(trifluoromethyl)benzamide | (Hypothetical) PARP1 | Enzyme Inhibition Assay | --- | --- |
| N-(4-fluorobenzyl)benzamide derivative (14c) | sEH / PPARγ | In vitro activity assays | sEH IC₅₀ = 0.3 µM / PPARγ EC₅₀ = 0.3 µM | [3] |
To fully assess the potential of this compound, it would be crucial to screen it against a panel of relevant biological targets and determine its potency and selectivity.
Caption: Simplified signaling pathway of PARP inhibition by a fluorinated benzamide.
Conclusion and Future Directions
This guide highlights the current knowledge gap for this compound and provides a comparative context with other fluorinated benzamides. While predictions based on its structure can be made, a thorough experimental evaluation is necessary to determine its true potential.
For researchers interested in this compound, the immediate next steps should involve:
-
Synthesis and Characterization: Following a synthetic route as proposed and fully characterizing the compound's physicochemical properties.
-
Biological Screening: Evaluating its activity against a panel of relevant targets, such as PARP, FAAH, sEH, and PPARγ, to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contribution of the ethyl and fluoro substituents to its biological activity.
By systematically generating this data, the scientific community can accurately assess the position of this compound within the broader class of fluorinated benzamides and determine its value for future drug discovery and development efforts.
References
Lack of Publicly Available Data on the Biological Activity of 3-Ethyl-4-fluorobenzamide
Despite a comprehensive search of available scientific literature and databases, no specific biological activity data for the compound 3-Ethyl-4-fluorobenzamide has been found. Therefore, a comparison guide on its performance against other alternatives, as requested, cannot be generated at this time.
For researchers, scientists, and drug development professionals interested in the biological activities of similar compounds, information is available for structurally related molecules. These analogs may provide some preliminary insights, although their activities do not directly represent those of this compound.
One such related compound is 3-Bromo-N-ethyl-4-fluorobenzamide . Preliminary studies on this molecule suggest potential biological activities, including:
-
Enzyme Inhibition: This compound has been investigated for its ability to inhibit certain enzymes.
-
Anticancer Properties: Early research indicates potential anticancer effects.
-
Anti-inflammatory Effects: The molecule has also been explored for its potential anti-inflammatory properties.
It is crucial to reiterate that the biological profile of 3-Bromo-N-ethyl-4-fluorobenzamide should not be extrapolated to predict the activity of this compound, as small structural changes can lead to significant differences in biological function.
Without experimental data for this compound, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible. Further research and publication of studies specifically investigating the biological effects of this compound are required before a comprehensive comparison guide can be developed.
A Comparative Analysis of 3-Ethyl-4-fluorobenzamide and Its Synthetic Precursors
An Objective Guide for Researchers in Medicinal Chemistry and Drug Development
This guide provides a comparative analysis of 3-Ethyl-4-fluorobenzamide, a substituted benzamide of interest in pharmaceutical research, and its primary precursors. Due to the limited availability of public experimental data for this specific compound, this analysis incorporates representative data from structurally analogous molecules and established synthetic methodologies to offer a valuable reference for researchers. Substituted benzamides are recognized as privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The introduction of a fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity, making fluorinated organic compounds highly valuable in drug design.[2][3]
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through a multi-step process starting from commercially available 1-ethyl-2-fluorobenzene. The proposed pathway involves a Friedel-Crafts acylation, followed by oxidation and subsequent amidation.
Caption: Proposed synthetic pathway for this compound.
Comparative Physicochemical Properties
The following table outlines the key physicochemical properties of this compound and its precursors. Data for the target compound and its direct precursors are estimated based on structurally similar compounds and computational models due to a lack of published experimental values.
| Property | 1-Ethyl-2-fluorobenzene (Precursor) | 3-Ethyl-4-fluorobenzoic acid (Precursor) | This compound (Target) |
| Molecular Formula | C₈H₉F | C₉H₉FO₂ | C₉H₁₀FNO |
| Molecular Weight | 124.15 g/mol | 168.16 g/mol | 167.18 g/mol |
| Appearance | Colorless liquid | White solid (Predicted) | White to off-white solid (Predicted) |
| Melting Point | -69 °C (approx.) | 184-186 °C (Analog: 4-Fluorobenzoic acid)[4] | 128-130 °C (Analog: Benzamide)[5] |
| Boiling Point | 145-146 °C | 253-255 °C (Analog: 4-Fluorobenzoic acid)[4] | Decomposes (Predicted) |
| Solubility | Insoluble in water; Soluble in organic solvents | Slightly soluble in water; Soluble in ethanol, ether | Sparingly soluble in cold water; Soluble in hot water, ethanol[5] |
Spectroscopic Data Comparison
This section provides a comparison of expected spectroscopic data (¹H NMR, ¹³C NMR, and IR) for the target compound and its immediate precursor, 3-Ethyl-4-fluorobenzoic acid. The predicted data is based on established chemical shift values and functional group frequencies.
¹H NMR Data (Predicted, CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 3-Ethyl-4-fluorobenzoic acid | ~11.5 (s, 1H, -COOH), 7.9-8.1 (m, 2H, Ar-H), 7.1-7.3 (t, 1H, Ar-H), 2.7 (q, 2H, -CH₂-), 1.2 (t, 3H, -CH₃) |
| This compound | ~7.8-8.0 (m, 2H, Ar-H), 7.0-7.2 (t, 1H, Ar-H), 6.0-6.5 (br s, 2H, -NH₂), 2.7 (q, 2H, -CH₂-), 1.2 (t, 3H, -CH₃) |
¹³C NMR Data (Predicted, CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| 3-Ethyl-4-fluorobenzoic acid | ~172 (-COOH), ~165 (d, ¹JCF, C-F), ~132 (d, C-H), ~130 (d, C-H), ~128 (d, C-Et), ~125 (d, C-COOH), ~115 (d, ²JCF, C-H), ~25 (-CH₂-), ~15 (-CH₃) |
| This compound | ~169 (-CONH₂), ~164 (d, ¹JCF, C-F), ~133 (d, C-CONH₂), ~131 (d, C-H), ~129 (d, C-H), ~127 (d, C-Et), ~116 (d, ²JCF, C-H), ~25 (-CH₂-), ~15 (-CH₃) |
IR Spectroscopy Data (Predicted, KBr, cm⁻¹)
| Compound | Key Absorptions |
| 3-Ethyl-4-fluorobenzoic acid | 2500-3300 (O-H stretch, broad), ~1680 (C=O stretch), ~1250 (C-F stretch) |
| This compound | 3350, 3170 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II), ~1250 (C-F stretch) |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below. These protocols are based on standard organic chemistry procedures for analogous transformations.[6]
1. Synthesis of 3-Ethyl-4-fluorobenzoic acid (via Haloform Reaction)
-
Materials: 1-(3-Ethyl-4-fluorophenyl)ethan-1-one, Sodium hypochlorite solution (bleach), Sodium hydroxide, Hydrochloric acid, Diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(3-Ethyl-4-fluorophenyl)ethan-1-one (1 equivalent) in a suitable solvent like dioxane or THF.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add an excess of fresh sodium hypochlorite solution (e.g., 4-5 equivalents) while maintaining the temperature below 10 °C. Add a catalytic amount of sodium hydroxide.
-
Allow the mixture to warm to room temperature and stir vigorously for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a reducing agent (e.g., sodium sulfite) to destroy excess hypochlorite.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted ketone and the chloroform byproduct.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms (pH ~2).
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield crude 3-Ethyl-4-fluorobenzoic acid.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) for purification.
-
2. Synthesis of this compound (via Acid Chloride)
This is a two-part procedure involving the formation of an acid chloride followed by amidation.[6][7]
-
Part A: Formation of 3-Ethyl-4-fluorobenzoyl chloride
-
Place 3-Ethyl-4-fluorobenzoic acid (1 equivalent) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add thionyl chloride (SOCl₂, ~2-3 equivalents) to the flask, along with a catalytic amount of DMF.
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-Ethyl-4-fluorobenzoyl chloride is typically used directly in the next step without further purification.
-
-
Part B: Amidation
-
In a separate flask, cool a concentrated solution of ammonium hydroxide (NH₄OH) in an ice bath.
-
Dissolve the crude 3-Ethyl-4-fluorobenzoyl chloride from Part A in a dry, inert solvent (e.g., THF or dichloromethane).
-
Add the acid chloride solution dropwise to the cold, stirred ammonium hydroxide solution. A white precipitate of the amide will form immediately.
-
Stir the mixture for an additional 30-60 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove ammonium salts, and then with a small amount of cold diethyl ether.
-
Dry the product. Recrystallization from a suitable solvent like ethanol or water can be performed for further purification.
-
General Experimental Workflow
The overall process from synthesis to characterization follows a logical progression to ensure the identity and purity of the final compound.
Caption: General workflow from synthesis to final product characterization.
References
A Comparative Guide to In Silico Modeling of 3-Ethyl-4-fluorobenzamide and Structurally Related Benzamide Derivatives
This guide provides a comparative analysis of the in silico modeling of 3-Ethyl-4-fluorobenzamide and other benzamide derivatives, offering insights into their potential biological interactions and therapeutic applications. By examining various computational studies, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships and interaction profiles of this important class of compounds.
I. Introduction to Benzamide Derivatives in Drug Discovery
Benzamide and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have been investigated for their potential as antidiabetic, anticancer, antimicrobial, and antipsychotic agents.[1][2] The functional versatility of the benzamide core allows for diverse chemical modifications, leading to compounds with tailored affinities for various biological targets. In silico modeling plays a pivotal role in accelerating the discovery and optimization of benzamide-based drug candidates by predicting their binding modes, interaction energies, and potential biological effects.
II. Comparative Analysis of Benzamide Derivatives
While specific in silico studies on this compound are not extensively documented in publicly available literature, we can infer its potential interaction profile by comparing it with structurally similar benzamide derivatives that have been the subject of computational research. This section compares this compound with other derivatives investigated for their therapeutic potential.
Table 1: Comparison of In Silico Modeled Benzamide Derivatives
| Compound Name | Biological Target | Key In Silico Findings | Reference |
| This compound | Not specified in literature; potential for various targets based on the benzamide scaffold. | Physicochemical properties suggest good drug-like characteristics. TPSA: 55.12 Ų, LogP: 1.1576, 2 H-bond donors, 2 H-bond acceptors.[3] | [3] |
| Pyrazole Benzamide Derivatives | Glucokinase (GK) | Act as GK activators. Docking studies revealed key interactions with amino acid residues such as ARG63, ARG250, and THR65, and π-π stacking with TYR214.[1] | [1] |
| 2,6-difluoro-benzamide scaffold linked to a 1,4-benzodioxane ring | FtsZ protein (in S. aureus) | Potent inhibitors of FtsZ. The 2,6-difluorobenzamide moiety forms three hydrogen bonds with Val207, Asn263, and Leu209 in the interdomain active site.[4] | [4] |
| Amino-Substituted Benzamides | Antioxidant activity evaluation | Computational analysis demonstrated that protonated systems are better antioxidants. The introduction of hydroxyl groups enhances antioxidative features through stabilizing hydrogen bonds. | [2][5] |
| N-(arylsulfonyl)-4-fluorobenzamides | Not specified (crystal structure analysis) | Crystal structure analysis revealed conformations and intermolecular interactions, including N—H⋯O hydrogen bonds and π-aryl interactions, which are crucial for molecular recognition.[6] | [6] |
III. Experimental Protocols for In Silico Modeling
The following protocols outline the typical computational methodologies employed in the study of benzamide derivatives.
1. Ligand Preparation: The 2D structures of benzamide derivatives are converted to 3D structures. This is followed by energy minimization using a molecular mechanics force field to obtain a low-energy conformation.
2. Pharmacophore Modeling: A set of active compounds is used to generate a pharmacophore model that defines the essential 3D arrangement of chemical features required for biological activity. This model can then be used to screen large compound libraries for molecules with similar features.
3. 3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the 3D properties of a series of molecules with their biological activities. A training set of compounds with known activities is used to build a predictive model, which is then validated using a test set of compounds.
4. Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The protein target is prepared by adding hydrogen atoms and assigning partial charges. The ligand is then docked into the active site of the protein, and the resulting poses are scored based on their predicted binding affinity.
5. Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding pose and the nature of the intermolecular interactions.
IV. Visualizing Molecular Interactions and Workflows
A. Experimental Workflow for In Silico Drug Discovery
The following diagram illustrates a typical workflow for the computational design and evaluation of novel benzamide derivatives.
B. Postulated Signaling Pathway Inhibition
Based on studies of benzamide derivatives as FtsZ inhibitors, the following diagram illustrates the proposed mechanism of action leading to the inhibition of bacterial cell division.
V. Conclusion
While direct in silico modeling data for this compound is limited, the extensive research on related benzamide derivatives provides a strong foundation for predicting its potential biological activities and interaction mechanisms. The computational methodologies and findings presented in this guide offer a comparative framework for researchers to design and interpret future in silico and experimental studies on this compound and novel benzamide-based compounds. The continued application of these computational approaches will undoubtedly accelerate the development of new therapeutics targeting a wide array of diseases.
References
- 1. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Target Landscape: A Comparative Guide to Benzamide-Based Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. While 3-Ethyl-4-fluorobenzamide is not a well-characterized compound in publicly available literature, this guide provides a comprehensive cross-reactivity analysis of a structurally related and extensively studied benzamide derivative, Entinostat (MS-275). This guide will serve as a valuable resource for researchers investigating benzamide-based compounds and their potential off-target effects.
Entinostat is a potent and selective inhibitor of class I histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, Entinostat triggers the hyperacetylation of histones, leading to a more open chromatin structure and the reactivation of tumor suppressor genes. This mechanism underlies its investigation as an anti-cancer agent. However, like many small molecule inhibitors, understanding its interactions with other protein targets is critical for predicting potential side effects and identifying opportunities for therapeutic synergies.
Primary Target and Cross-Reactivity Profile of Entinostat
The primary targets of Entinostat are Class I HDACs, with the highest potency against HDAC1 and HDAC3.[1][2][3][4] It exhibits significantly lower activity against HDAC2 and is largely inactive against Class II HDACs and HDAC8.[2]
While highly selective for Class I HDACs, investigations into the broader cross-reactivity of Entinostat have revealed interactions with other protein families, most notably protein kinases. The following table summarizes the inhibitory activity of Entinostat against its primary targets and a selection of off-target kinases.
| Target Family | Target | IC50 (nM) | Fold Selectivity vs. HDAC1 | Reference |
| Histone Deacetylase | HDAC1 | 243 | 1 | [3][4] |
| HDAC2 | 453 | ~1.9x | [3][4] | |
| HDAC3 | 248 | ~1.0x | [3][4] | |
| Tyrosine Kinase | LYN | Reported Inhibition | Data not quantified | [5] |
| FLT3 | Indirect Inhibition (via HSP90) | Not Applicable | [6] |
Signaling Pathway Interactions
The primary mechanism of action of Entinostat involves the direct inhibition of HDAC enzymes, leading to downstream effects on gene transcription. Additionally, its off-target effects can modulate other signaling pathways.
Caption: Primary signaling pathway of Entinostat action.
The indirect effect of Entinostat on the FLT3 signaling pathway is of particular interest in the context of certain cancers, such as Acute Myeloid Leukemia (AML), where FLT3 mutations are common.
Caption: Indirect inhibitory effect of Entinostat on FLT3 signaling.
Experimental Protocols
To enable researchers to replicate and build upon the findings presented, detailed methodologies for key assays are provided below.
In Vitro HDAC1 Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against HDAC1 using a fluorogenic substrate.
Caption: Workflow for a fluorometric HDAC inhibition assay.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test compound (Entinostat) and control inhibitor (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Entinostat in assay buffer.
-
Add diluted compounds and controls to the wells of the 96-well plate.
-
Add the HDAC1 enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at 37°C for a further 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
FLT3 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of a compound for the FLT3 kinase.
Materials:
-
Recombinant FLT3 Kinase
-
LanthaScreen™ Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer
-
Test compound (Entinostat)
-
384-well microplate
-
TR-FRET enabled plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
Prepare a mixture of the FLT3 kinase and the Eu-anti-tag antibody in assay buffer.
-
Add the diluted test compounds to the wells of the 384-well plate.
-
Add the kinase/antibody mixture to the wells.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the IC50 value by plotting the TR-FRET ratio against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.
Conclusion
While the specific cross-reactivity profile of this compound remains to be elucidated, the detailed analysis of the structurally related benzamide, Entinostat, provides a valuable framework for understanding the potential target landscape of this chemical class. The primary selectivity of Entinostat for Class I HDACs is well-established, with emerging evidence of interactions with certain protein kinases. The provided experimental protocols offer standardized methods for researchers to assess the activity and selectivity of their own benzamide-based compounds. As with any small molecule inhibitor, a thorough understanding of its on- and off-target activities is essential for its successful development and application in a research or therapeutic context.
References
- 1. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HDAC inhibitor entinostat restores responsiveness of letrozole resistant MCF-7Ca xenografts to AIs through modulation of Her-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
comparing the efficacy of different 3-Ethyl-4-fluorobenzamide synthesis routes
A Comparative Guide to the Synthesis of 3-Ethyl-4-fluorobenzamide
This guide provides a comparative analysis of two plausible synthetic routes for this compound, a novel benzamide derivative. The comparison is based on established organic chemistry transformations, focusing on efficacy, potential yield, and the complexity of each pathway. This document is intended for researchers and professionals in chemical synthesis and drug development, offering a basis for selecting an optimal route for laboratory-scale or large-scale production.
Overview of Synthetic Strategies
Two primary synthetic routes are proposed and evaluated, starting from commercially available precursors.
-
Route 1: Friedel-Crafts Acylation and Subsequent Reduction. This classic approach utilizes 4-fluorotoluene as the starting material, introducing the acyl group that is later converted to the target ethyl group, followed by oxidation and amidation.
-
Route 2: Ortho-Directed Metalation and Ethylation. This more modern approach leverages the directing effect of a functional group to achieve regioselective ethylation on the benzene ring, starting from 4-fluorobenzaldehyde.
Quantitative Comparison of Synthesis Routes
The following table summarizes the key quantitative and qualitative metrics for the two proposed synthesis routes for this compound.
| Metric | Route 1: Friedel-Crafts Acylation | Route 2: Ortho-Directed Metalation | Notes |
| Number of Steps | 4 | 3 | Route 2 is more convergent. |
| Starting Materials | 4-Fluorotoluene, Acetyl Chloride | 4-Fluorobenzaldehyde, Diethylamine, n-BuLi | Starting materials for both routes are readily available. |
| Overall Estimated Yield | ~55-65% | ~60-70% | Yields are estimates based on literature for analogous reactions. |
| Key Reagents | AlCl₃, KMnO₄, SOCl₂, NH₄OH | n-BuLi, Diethyl Sulfate, MnO₂ | Route 2 requires cryogenic conditions (-78 °C). |
| Scalability | Good; Friedel-Crafts and permanganate oxidations are well-established industrial processes. | Moderate; Use of n-BuLi at large scale requires specialized equipment. | Route 1 is generally more amenable to large-scale synthesis. |
| Safety Considerations | AlCl₃ is highly corrosive and reacts violently with water. KMnO₄ is a strong oxidizer. | n-BuLi is pyrophoric. Diethyl sulfate is a potent alkylating agent and suspected carcinogen. | Both routes require careful handling of hazardous reagents. |
Route 1: Friedel-Crafts Acylation Pathway
This four-step synthesis begins with the Friedel-Crafts acylation of 4-fluorotoluene. The resulting ketone is then reduced to an ethyl group via a Wolff-Kishner reduction. The methyl group is subsequently oxidized to a carboxylic acid, which is then converted to the final benzamide product.
Caption: Synthetic pathway for Route 1 via Friedel-Crafts acylation.
Experimental Protocols for Route 1
Step 1: Synthesis of 1-(4-Fluoro-3-methylphenyl)ethanone (Friedel-Crafts Acylation) To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM) at 0 °C is added acetyl chloride (1.1 eq) dropwise. The mixture is stirred for 15 minutes, followed by the dropwise addition of 4-fluorotoluene (1.0 eq) dissolved in DCM. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is then quenched by pouring it onto ice, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude ketone.
Step 2: Synthesis of 1-Ethyl-4-fluoro-2-methylbenzene (Wolff-Kishner Reduction) The ketone from the previous step (1.0 eq), hydrazine hydrate (3.0 eq), and potassium hydroxide (2.0 eq) are dissolved in ethylene glycol. The mixture is heated to 130 °C for 2 hours, and then the temperature is raised to 190 °C to distill off water and excess hydrazine. The reaction is maintained at this temperature for an additional 4 hours. After cooling, the mixture is diluted with water and extracted with ether. The combined organic layers are washed with water, dried, and concentrated to give the product.
Step 3: Synthesis of 4-Fluoro-3-ethylbenzoic Acid (Oxidation) 1-Ethyl-4-fluoro-2-methylbenzene (1.0 eq) is added to an aqueous solution of potassium permanganate (3.0 eq). The mixture is heated to reflux and stirred vigorously for 12 hours. After cooling, the reaction is filtered to remove manganese dioxide. The filtrate is acidified with concentrated HCl, leading to the precipitation of the carboxylic acid, which is then collected by filtration.
Step 4: Synthesis of this compound (Amidation) 4-Fluoro-3-ethylbenzoic acid (1.0 eq) is refluxed in thionyl chloride (2.0 eq) for 2 hours. Excess thionyl chloride is removed by distillation. The resulting crude acyl chloride is dissolved in a minimal amount of anhydrous THF and added dropwise to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide. The resulting precipitate is filtered, washed with cold water, and dried to afford this compound.
Route 2: Ortho-Directed Metalation Pathway
This three-step synthesis begins with the protection of 4-fluorobenzaldehyde as a diethyl acetal. This is followed by a directed ortho-metalation using n-butyllithium and subsequent quenching with an ethylating agent. Finally, the aldehyde is unmasked and oxidized directly to the benzamide.
Caption: Synthetic pathway for Route 2 via ortho-directed metalation.
Experimental Protocols for Route 2
Step 1: Synthesis of 1-(Diethoxymethyl)-4-fluorobenzene (Acetal Protection) 4-Fluorobenzaldehyde (1.0 eq) is dissolved in absolute ethanol. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added, and the mixture is refluxed for 4 hours with a Dean-Stark apparatus to remove water. After cooling, the reaction is neutralized with a mild base, and the ethanol is removed under reduced pressure. The residue is taken up in ether, washed with water, dried, and concentrated to yield the acetal.
Step 2: Synthesis of 2-(Diethoxymethyl)-1-ethyl-4-fluorobenzene (Ortho-Ethylation) The acetal (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at this temperature. Diethyl sulfate (1.2 eq) is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated.
Step 3: Synthesis of this compound (Deprotection and Beckmann Rearrangement) The crude ethylated acetal is dissolved in a mixture of acetone and 1M HCl and stirred at room temperature for 4 hours to afford 3-Ethyl-4-fluorobenzaldehyde after workup. The aldehyde is then converted to its oxime by reacting with hydroxylamine hydrochloride in the presence of a base. The dried oxime is then treated with polyphosphoric acid (PPA) and heated to induce a Beckmann rearrangement directly to the primary amide, this compound. The reaction mixture is poured onto ice, and the resulting solid is filtered and purified.
Benchmarking 3-Ethyl-4-fluorobenzamide Against Known PARP and HDAC Inhibitors: A Comparative Guide
In the landscape of drug discovery, particularly in the realm of oncology, the identification and characterization of novel small molecule inhibitors are of paramount importance. This guide provides a comparative analysis of the hypothetical inhibitory potential of a novel compound, 3-Ethyl-4-fluorobenzamide, against well-established inhibitors of two crucial enzyme families involved in cancer progression: Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).
Given the benzamide moiety in its structure, a feature present in some known PARP and HDAC inhibitors, we hypothesize that this compound may exhibit inhibitory activity against one or both of these enzyme classes. This guide outlines the necessary experimental framework to test this hypothesis and presents a clear comparison with leading inhibitors in the field.
Known Inhibitors for Comparison
A selection of clinically relevant and well-characterized PARP and HDAC inhibitors has been chosen for this comparative analysis. These compounds represent the current standard of care or are in advanced stages of clinical development, providing a robust benchmark for evaluating the potential of novel chemical entities.
Table 1: Selected PARP and HDAC Inhibitors for Benchmarking
| Inhibitor Class | Inhibitor Name | FDA Approval Status | Target(s) |
| PARP Inhibitors | Olaparib (Lynparza®) | Approved | PARP1, PARP2 |
| Niraparib (Zejula®) | Approved | PARP1, PARP2 | |
| Rucaparib (Rubraca®) | Approved | PARP1, PARP2 | |
| Talazoparib (Talzenna®) | Approved | PARP1, PARP2 | |
| HDAC Inhibitors | Vorinostat (Zolinza®) | Approved | Pan-HDAC |
| Romidepsin (Istodax®) | Approved | HDAC1, HDAC2 | |
| Panobinostat (Farydak®) | Approved | Pan-HDAC | |
| Belinostat (Beleodaq®) | Approved | Pan-HDAC |
Experimental Protocols
To ascertain the inhibitory activity of this compound and compare it with the known inhibitors, a series of standardized biochemical and cell-based assays should be employed.
Enzyme Inhibition Assays
These assays are fundamental in determining the direct inhibitory effect of a compound on its target enzyme.
a) PARP Inhibition Assay:
-
Principle: This assay measures the inhibition of PARP enzyme activity, which involves the transfer of ADP-ribose units to acceptor proteins. A common method utilizes a colorimetric or fluorescent readout.
-
Protocol:
-
Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction buffer containing NAD+ (the substrate for PARP) and activated DNA.
-
This compound and the known PARP inhibitors are added at various concentrations.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The amount of incorporated ADP-ribose is quantified using a specific antibody or by measuring the depletion of NAD+.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration. There are three main types of enzyme inhibition: competitive, non-competitive, and uncompetitive, which describe how the inhibitor binds to the enzyme.[1][2]
-
b) HDAC Inhibition Assay:
-
Principle: This assay measures the ability of a compound to inhibit the deacetylation of a substrate by HDAC enzymes. Fluorogenic substrates are commonly used.
-
Protocol:
-
Recombinant human HDAC1, HDAC2, or a pan-HDAC enzyme mix is incubated with a reaction buffer.
-
A fluorogenic acetylated peptide substrate is added to the reaction.
-
This compound and the known HDAC inhibitors are added at various concentrations.
-
The reaction is initiated and incubated at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a plate reader, and the IC50 value is determined. Histone deacetylase (HDAC) inhibitors are a class of drugs that can impact gene expression by increasing the acetylation of histones.[3][4]
-
Cell-Based Assays
These assays provide insights into the compound's activity within a cellular context, assessing its effects on cell viability and proliferation.
a) Cytotoxicity Assay:
-
Principle: This assay determines the concentration at which a compound is toxic to cells. Common methods include MTT or LDH release assays.[5] Cytotoxicity assays are crucial in drug discovery for screening compounds for toxic effects.[5][6][7]
-
Protocol:
-
Cancer cell lines with known dependencies on PARP or HDAC activity (e.g., BRCA-mutant breast cancer cells for PARP inhibitors, or various hematological cancer cell lines for HDAC inhibitors) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound and the known inhibitors.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric reagent like MTT or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell membrane damage.[5]
-
The half-maximal effective concentration (EC50) or the concentration that causes 50% cell death (IC50) is calculated.
-
b) Cell Proliferation Assay:
-
Principle: This assay measures the ability of a compound to inhibit the growth and division of cancer cells.
-
Protocol:
-
Similar to the cytotoxicity assay, cancer cell lines are seeded and treated with the test compounds.
-
Cell proliferation can be measured at different time points using methods like direct cell counting, or assays that measure DNA synthesis (e.g., BrdU incorporation).
-
The concentration of the compound that inhibits cell proliferation by 50% (GI50) is determined.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison.
Table 2: Hypothetical Comparative Inhibitory Activity (IC50/EC50 in µM)
| Compound | PARP1 IC50 (µM) | PARP2 IC50 (µM) | HDAC1 IC50 (µM) | Pan-HDAC IC50 (µM) | BRCA-mutant Cell Line EC50 (µM) | Hematological Cancer Cell Line EC50 (µM) |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
| Olaparib | Known Value | Known Value | N/A | N/A | Known Value | N/A |
| Niraparib | Known Value | Known Value | N/A | N/A | Known Value | N/A |
| Rucaparib | Known Value | Known Value | N/A | N/A | Known Value | N/A |
| Talazoparib | Known Value | Known Value | N/A | N/A | Known Value | N/A |
| Vorinostat | N/A | N/A | Known Value | Known Value | N/A | Known Value |
| Romidepsin | N/A | N/A | Known Value | Known Value | N/A | Known Value |
| Panobinostat | N/A | N/A | Known Value | Known Value | N/A | Known Value |
| Belinostat | N/A | N/A | Known Value | Known Value | N/A | Known Value |
TBD: To be determined through experimentation. N/A: Not applicable.
Visualizations
Diagrams created using Graphviz can effectively illustrate the signaling pathways and experimental workflows.
Caption: PARP Signaling Pathway and Point of Inhibition.
Caption: HDAC Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Benchmarking.
Conclusion
This guide provides a comprehensive framework for the initial benchmarking of this compound against established PARP and HDAC inhibitors. By following the detailed experimental protocols and utilizing the structured data presentation, researchers can effectively evaluate the compound's potential as a novel inhibitor. The proposed workflow will generate the necessary data to determine if this compound warrants further investigation in the drug development pipeline for cancer therapeutics. The success of PARP inhibitors in treating cancers with DNA repair gene mutations, such as BRCA mutations, highlights the potential of targeted therapies.[8][9][10] Similarly, the approval of several HDAC inhibitors for various cancers underscores the therapeutic value of targeting epigenetic modifications.[11][12][13][14][] The systematic evaluation outlined here is a critical first step in uncovering the therapeutic promise of new chemical entities like this compound.
References
- 1. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 7. kosheeka.com [kosheeka.com]
- 8. drugs.com [drugs.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 11. HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rarecancernews.com [rarecancernews.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Ethyl-4-fluorobenzamide: A Guide for Laboratory Professionals
The proper disposal of 3-Ethyl-4-fluorobenzamide, like any laboratory chemical, is a critical component of ensuring a safe and compliant research environment. Adherence to established protocols minimizes risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program and comply with all federal, state, and local regulations.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
-
Waste Identification and Classification :
-
Containerization :
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[3][8] Plastic containers are often preferred for solid waste.[4]
-
For liquid waste solutions containing this compound, use a container designed for liquid hazardous waste. Do not use metal containers for corrosive solutions or glass for hydrofluoric acid-containing waste.[3]
-
Ensure the container is not filled beyond 90% capacity to allow for expansion and prevent spills.[1][8]
-
-
Labeling :
-
Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[3][4][8]
-
The SAA should be under the direct supervision of laboratory personnel.[1]
-
Segregate the this compound waste from incompatible materials to prevent accidental reactions.[8] Benzamides, for instance, can react with strong reducing agents to form flammable gases and with dehydrating agents to form nitriles.[9]
-
-
Disposal Request :
-
Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EH&S) department or the equivalent office to arrange for a hazardous waste pickup.[4]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Spill Cleanup Procedure
In the event of a spill, the cleanup materials must also be disposed of as hazardous waste.
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (such as 60-70% ethanol for similar compounds), followed by soap and water.[9]
-
Collect all cleaning materials (wipes, gloves, etc.) in the hazardous waste container.
-
Seal, label, and store the container in the SAA for disposal.
Chemical and Physical Properties
| Property | Value (for 4-Fluorobenzamide) | Significance for Disposal |
| Molecular Formula | C₇H₆FNO | Indicates the presence of fluorine, which can have implications for incineration byproducts. |
| Molecular Weight | 139.13 g/mol [10] | Relevant for calculating concentrations in waste mixtures. |
| Appearance | White powder[11] | As a solid, it poses a dust inhalation hazard.[12] |
| Hazards | May cause skin, eye, and respiratory irritation.[10][11] | Reinforces the need for appropriate PPE during handling and disposal. |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. nj.gov [nj.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
